molecular formula C10H14BrNO B1384743 3-(3-Bromo-4-methylphenoxy)propan-1-amine CAS No. 1854611-01-0

3-(3-Bromo-4-methylphenoxy)propan-1-amine

Número de catálogo: B1384743
Número CAS: 1854611-01-0
Peso molecular: 244.13 g/mol
Clave InChI: CLAZEERDPTYTPU-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

3-(3-Bromo-4-methylphenoxy)propan-1-amine is a useful research compound. Its molecular formula is C10H14BrNO and its molecular weight is 244.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(3-Bromo-4-methylphenoxy)propan-1-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(3-Bromo-4-methylphenoxy)propan-1-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name

3-(3-bromo-4-methylphenoxy)propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14BrNO/c1-8-3-4-9(7-10(8)11)13-6-2-5-12/h3-4,7H,2,5-6,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLAZEERDPTYTPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)OCCCN)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

3-(3-Bromo-4-methylphenoxy)propan-1-amine CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Synthesis and Characterization of 3-(3-Bromo-4-methylphenoxy)propan-1-amine

Compound Identity & Physicochemical Core

3-(3-Bromo-4-methylphenoxy)propan-1-amine is a specialized aryloxyalkylamine scaffold. Structurally, it consists of a 3-bromo-4-methylphenol core linked to a primary propyl amine via an ether bond. This motif is a "privileged structure" in medicinal chemistry, frequently serving as a pharmacophore for serotonin/norepinephrine reuptake inhibitors (SERT/NET), histamine antagonists, and ion channel modulators.

Identity Matrix
ParameterSpecification
CAS Number 1854611-01-0
IUPAC Name 3-(3-Bromo-4-methylphenoxy)propan-1-amine
Molecular Formula C₁₀H₁₄BrNO
Molecular Weight 244.13 g/mol
Exact Mass 243.0259
SMILES Cc1ccc(OCCCN)cc1Br
InChI Key CLAZEERDPTYTPU-UHFFFAOYSA-N
Appearance Pale yellow oil or low-melting solid (free base)
Solubility Soluble in DCM, MeOH, DMSO; sparingly soluble in water (free base)

Synthetic Architecture

Retrosynthetic Logic

The target molecule is disassembled at the ether linkage. The strategic bond formation involves a nucleophilic attack of the phenoxide (generated from 3-bromo-4-methylphenol ) onto an electrophilic propyl-phthalimide synthon, followed by deprotection.

Experimental Protocol: The Phthalimide Route

Reagents:

  • Precursor A: 3-Bromo-4-methylphenol (1.0 equiv)

  • Linker B: N-(3-Bromopropyl)phthalimide (1.1 equiv)

  • Base: Potassium Carbonate (K₂CO₃), anhydrous (2.0 equiv)

  • Solvent: Acetonitrile (MeCN) or DMF (anhydrous)

  • Deprotection: Hydrazine hydrate (NH₂NH₂·H₂O)

Step 1: Etherification (O-Alkylation)

  • Setup: Charge a flame-dried round-bottom flask with 3-bromo-4-methylphenol (10 mmol) and anhydrous MeCN (50 mL).

  • Activation: Add K₂CO₃ (20 mmol) and stir at room temperature for 15 minutes to generate the phenoxide anion. Note: The color may shift to a darker hue, indicating anion formation.

  • Addition: Add N-(3-bromopropyl)phthalimide (11 mmol) in one portion.

  • Reflux: Heat the mixture to reflux (80–82°C) for 12–16 hours. Monitor via TLC (Hexane:EtOAc 7:3). The starting phenol spot should disappear.

  • Workup: Cool to RT. Filter off the inorganic salts. Concentrate the filtrate in vacuo. Recrystallize the intermediate phthalimide from EtOH to obtain a white solid.

Step 2: Hydrazinolysis (Deprotection)

  • Reaction: Suspend the purified phthalimide intermediate in Ethanol (EtOH, 0.2 M). Add Hydrazine hydrate (3.0 equiv).

  • Reflux: Heat to reflux for 4 hours. A bulky white precipitate (phthalhydrazide) will form, indicating successful cleavage.

  • Purification: Cool the mixture. Acidify with 1M HCl to pH ~2 and filter off the phthalhydrazide byproduct.

  • Isolation: Basify the filtrate with 2M NaOH to pH >12. Extract with Dichloromethane (DCM) (3x).[1][2] Dry combined organics over Na₂SO₄ and concentrate to yield the target amine as a free base oil.[1]

Visualization: Synthetic Pathway & Logic

The following diagram illustrates the chemical causality and workup logic, ensuring the "Self-Validating" nature of this protocol.

SynthesisFlow cluster_workup Purification Logic Phenol 3-Bromo-4-methylphenol (Nucleophile) Intermediate Phthalimide Ether (Protected Intermediate) Phenol->Intermediate K2CO3, MeCN, Reflux (SN2 Reaction) Linker N-(3-Bromopropyl)phthalimide (Electrophile) Linker->Intermediate Byproduct Phthalhydrazide (Solid Precipitate) Intermediate->Byproduct Side Product Removed by Filtration Product Target Amine (Free Base) Intermediate->Product EtOH, Reflux Hydrazine Hydrazine Hydrate (Deprotection Agent) Hydrazine->Product AcidWash Acidify (HCl) -> Filter BaseWash Basify (NaOH) -> Extract DCM AcidWash->BaseWash

Caption: Figure 1. Convergent synthesis of 3-(3-Bromo-4-methylphenoxy)propan-1-amine via Gabriel synthesis, highlighting the critical purification logic gate.

Analytical Validation (QC Standards)

To ensure the trustworthiness of the synthesized compound, the following analytical signatures must be verified.

TechniqueExpected SignatureMechanistic Interpretation
¹H NMR (CDCl₃) δ 6.7–7.4 ppm (3H, m): Aromatic protons.δ 4.0 ppm (2H, t): -O-CH₂- (Deshielded by oxygen).δ 2.9 ppm (2H, t): -CH₂-NH₂ (Adjacent to nitrogen).δ 2.3 ppm (3H, s): Ar-CH₃ (Methyl group).Confirms the integrity of the ether linkage and the presence of the primary amine.
LC-MS (ESI+) [M+H]⁺ = 244.1/246.1 The characteristic 1:1 isotopic pattern of Bromine (⁷⁹Br/⁸¹Br) is the definitive confirmation of the halogenated core.
TLC R_f ~ 0.2–0.3 (DCM:MeOH:NH₄OH 90:9:1)Primary amines streak on silica; use ninhydrin stain (turns purple/red) to visualize the free amine.

Functional Applications & Safety

Research Applications
  • Fragment-Based Drug Discovery (FBDD): The primary amine serves as a reactive handle for amide coupling, allowing researchers to attach this "privileged" lipophilic core to various scaffolds (e.g., PROTAC linkers, fluorescent tags).

  • GPCR Ligand Synthesis: This structure mimics the tail of many 5-HT (Serotonin) and Adrenergic receptor antagonists. It is an ideal starting block for exploring structure-activity relationships (SAR) in neuropsychiatric drug development.

Safety & Handling (MSDS Highlights)
  • Hazards: Irritant to eyes, respiratory system, and skin. As a primary amine, it is basic and potentially corrosive in high concentrations.

  • Storage: Store under inert gas (Nitrogen/Argon) at 2–8°C. Primary amines can absorb CO₂ from the air to form carbamates over time.

  • Disposal: Halogenated organic waste streams.

References

  • Sigma-Aldrich. 3-(3-bromo-4-methylphenoxy)propan-1-amine Product Page. Retrieved from

  • Enamine Store. Compound 1854611-01-0 Technical Data. Retrieved from

  • PubChem. 3-(3-Bromo-4-methylphenoxy)propan-1-amine Compound Summary. Retrieved from

  • Organic Syntheses. General Procedure for the Synthesis of Phenoxyalkylamines via Gabriel Synthesis. Org. Synth. Coll. Vol. X. Retrieved from

Sources

Harnessing the Potential of 3-(3-Bromo-4-methylphenoxy)propan-1-amine: A Versatile Building Block in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The aryloxypropanamine scaffold is a cornerstone in contemporary drug discovery, forming the structural basis of numerous clinically significant therapeutic agents. This technical guide delves into the untapped potential of a specific, highly functionalized building block: 3-(3-Bromo-4-methylphenoxy)propan-1-amine . While direct literature on this compound is nascent, its structural motifs—a substituted phenyl ring and a flexible aminopropyl chain—are prevalent in a range of bioactive molecules. This document provides a comprehensive analysis of its potential, grounded in established structure-activity relationships and synthetic strategies for analogous compounds. We will explore its plausible synthesis, the strategic importance of its bromo and methyl substituents, and its prospective applications in developing next-generation therapeutics, particularly for central nervous system (CNS) disorders. This guide is intended to serve as a foundational resource for medicinal chemists and drug development professionals seeking to leverage this promising scaffold in their research endeavors.

Introduction: The Significance of the Aryloxypropanamine Scaffold

The aryloxypropanamine framework is a privileged scaffold in medicinal chemistry, renowned for its ability to interact with a wide array of biological targets. Its prevalence is exemplified by blockbuster drugs such as the selective serotonin reuptake inhibitor (SSRI) Fluoxetine and the norepinephrine reuptake inhibitor (NRI) Atomoxetine, both of which have had a profound impact on the treatment of depression and Attention-Deficit/Hyperactivity Disorder (ADHD), respectively.[1] Structurally related compounds, like Viloxazine, further underscore the therapeutic versatility of this chemical class in managing CNS conditions.[2][3][4]

The core structure, characterized by an aromatic ring linked via an ether oxygen to a three-carbon chain terminating in an amine, offers a perfect blend of lipophilicity and hydrogen bonding capability. This allows for effective penetration of the blood-brain barrier and precise interactions with neurotransmitter transporters and receptors.[5] The aromatic ring, in particular, serves as a canvas for a variety of substitutions that can fine-tune a molecule's pharmacological profile.

This guide focuses on 3-(3-Bromo-4-methylphenoxy)propan-1-amine , a building block that strategically incorporates a bromine atom and a methyl group on the phenyl ring. These substituents are not mere decorations; they are deliberate modifications designed to modulate potency, selectivity, and metabolic stability. By understanding the established roles of these functional groups in analogous bioactive molecules, we can project the immense potential of this underutilized building block.

Structural and Physicochemical Profile

A molecule's journey from a laboratory curiosity to a clinical candidate is heavily dictated by its physicochemical properties. The strategic placement of the bromo and methyl groups on the phenoxy ring of our target compound is anticipated to confer a unique profile, balancing lipophilicity and metabolic stability.

Table 1: Physicochemical Properties of 3-(3-Bromo-4-methylphenoxy)propan-1-amine

PropertyValueSource
Molecular Formula C₁₀H₁₄BrNO
Molecular Weight 244.13 g/mol
CAS Number 1854611-01-0
InChI Key CLAZEERDPTYTPU-UHFFFAOYSA-N
Key Structural Features
  • The 3-Bromo-4-methylphenoxy Moiety: The electron-withdrawing nature of the bromine atom at the meta-position and the lipophilic character of the methyl group at the para-position create a distinct electronic and steric environment. This substitution pattern is crucial for influencing binding affinity and selectivity for specific biological targets.

  • The Propan-1-amine Chain: The three-carbon linker provides conformational flexibility, allowing the terminal primary amine to orient itself optimally within a receptor's binding pocket. The primary amine itself is a key pharmacophoric feature, capable of forming critical hydrogen bonds and salt bridges.

Caption: Structure of 3-(3-Bromo-4-methylphenoxy)propan-1-amine.

Synthesis and Derivatization Strategies

A robust and scalable synthetic route is paramount for the utility of any building block. Based on established methodologies for analogous aryloxypropanamines, a straightforward two-step synthesis can be proposed.[6][7]

Proposed Synthesis of the Core Building Block

The most logical approach involves a Williamson ether synthesis followed by a standard deprotection step. This method is well-documented and amenable to a wide range of substrates.

G cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Deprotection start 3-Bromo-4-methylphenol + N-(3-bromopropyl)phthalimide step1 Base (e.g., K₂CO₃) Solvent (e.g., DMF) Heat start->step1 Reaction intermediate N-[3-(3-Bromo-4-methylphenoxy)propyl]phthalimide step1->intermediate Product step2 Hydrazine monohydrate Solvent (e.g., Ethanol) Reflux intermediate->step2 Reaction final_product 3-(3-Bromo-4-methylphenoxy)propan-1-amine step2->final_product Final Product

Caption: Proposed two-step synthesis of the target building block.

Detailed Experimental Protocol: Synthesis

Step 1: Synthesis of N-[3-(3-Bromo-4-methylphenoxy)propyl]phthalimide

  • To a solution of 3-bromo-4-methylphenol (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add potassium carbonate (1.5 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add N-(3-bromopropyl)phthalimide (1.1 eq) to the reaction mixture.

  • Heat the reaction to 80-90 °C and monitor by thin-layer chromatography (TLC) until the starting phenol is consumed.

  • After cooling to room temperature, pour the reaction mixture into ice-water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the desired intermediate.

Causality: The use of a polar aprotic solvent like DMF facilitates the SN2 reaction, and potassium carbonate is a sufficiently strong base to deprotonate the phenol without causing unwanted side reactions. The phthalimide group is an excellent protecting group for the primary amine, as it is stable under these conditions and can be cleanly removed in the subsequent step.

Step 2: Synthesis of 3-(3-Bromo-4-methylphenoxy)propan-1-amine

  • Dissolve the N-[3-(3-Bromo-4-methylphenoxy)propyl]phthalimide intermediate (1.0 eq) in ethanol.

  • Add hydrazine monohydrate (2.0 eq) to the solution.

  • Reflux the mixture for 4-6 hours, during which a precipitate of phthalhydrazide will form.

  • Cool the reaction mixture and filter to remove the precipitate.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with water.

  • Acidify the aqueous layer with HCl and wash with dichloromethane to remove any non-basic impurities.

  • Basify the aqueous layer with NaOH and extract with dichloromethane.

  • Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure to yield the pure primary amine.

Causality: The Ing-Manske procedure using hydrazine is a classic and highly effective method for cleaving the phthalimide protecting group. The acid-base workup is a standard purification technique for isolating amines.

Structure-Activity Relationship (SAR) Insights: The Strategic Advantage of Bromo and Methyl Substituents

The choice of substituents on the phenyl ring is a critical element of rational drug design. Both bromine and methyl groups have well-established roles in modulating the pharmacological properties of bioactive molecules.

  • The Bromo Substituent : Halogen atoms, particularly bromine, are often incorporated to enhance binding affinity through halogen bonding—a non-covalent interaction with electron-rich atoms in the target protein. Bromine can also block sites of metabolism, thereby increasing the metabolic stability and half-life of a compound. In some series of compounds, bromine has been found to be optimal for activity.

  • The Methyl Substituent : A methyl group can increase lipophilicity, which may enhance membrane permeability and access to CNS targets. It can also engage in favorable van der Waals interactions within a binding pocket and can influence the overall conformation of the molecule.

The combination of a meta-bromo and para-methyl group, as seen in our target building block, offers a compelling strategy for developing potent and selective ligands for various biological targets.

Potential Applications in Drug Discovery

The structural similarity of 3-(3-Bromo-4-methylphenoxy)propan-1-amine to known therapeutic agents suggests several promising avenues for its application in medicinal chemistry.

Central Nervous System (CNS) Disorders

The most immediate and compelling application lies in the development of novel agents for CNS disorders. The aryloxypropanamine scaffold is central to drugs that modulate monoamine neurotransmitter systems.[1][2][4]

  • ADHD and Depression : Derivatives of our building block could act as potent norepinephrine reuptake inhibitors (NRIs) and/or serotonin reuptake inhibitors (SSRIs). Viloxazine, for instance, is a selective NRI that also exhibits activity at serotonin receptors.[8][9] The 3-bromo-4-methyl substitution pattern could be explored to fine-tune the selectivity and potency for the norepinephrine transporter (NET) and the serotonin transporter (SERT).

cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron NE Norepinephrine (NE) NET Norepinephrine Transporter (NET) NE->NET Reuptake SERT Serotonin Transporter (SERT) NE_cleft NE Receptor Postsynaptic Receptors NE_cleft->Receptor Binding FiveHT_cleft 5-HT Derivative Derivative of 3-(3-Bromo-4-methylphenoxy) propan-1-amine Derivative->NET Inhibition

Caption: Hypothetical modulation of norepinephrine reuptake.

Antimicrobial Agents

Substituted phenyl ethers have emerged as a promising class of antibacterial agents.[10][11] The presence of a bromine atom, in particular, is a common feature in many antimicrobial compounds. The primary amine of our building block provides a convenient handle for introducing additional pharmacophoric groups to target bacterial enzymes or cell wall components.

Anti-inflammatory and Other Applications

The versatility of the aryloxypropanamine scaffold extends beyond CNS and antimicrobial applications. Derivatives have been explored as anti-inflammatory agents, H+/K+-ATPase inhibitors for treating gastric ulcers, and ligands for various G-protein coupled receptors.[6] The 3-(3-Bromo-4-methylphenoxy)propan-1-amine core provides a solid starting point for library synthesis to explore these and other therapeutic areas.

Exemplary Protocol for Derivative Synthesis: Amide Coupling

To illustrate the utility of 3-(3-Bromo-4-methylphenoxy)propan-1-amine as a building block, the following protocol details a standard amide coupling reaction.

G start 3-(3-Bromo-4-methylphenoxy)propan-1-amine + Carboxylic Acid (R-COOH) reagents Coupling Agents (e.g., EDC, HOBt) Base (e.g., DIPEA) Solvent (e.g., DCM) start->reagents Reaction product N-[3-(3-Bromo-4-methylphenoxy)propyl]amide Derivative reagents->product Product

Caption: Workflow for amide derivative synthesis.

Protocol: Synthesis of an Amide Derivative

  • Dissolve the carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM).

  • Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) and Hydroxybenzotriazole (HOBt) (1.2 eq).

  • Stir the mixture at room temperature for 20 minutes to activate the carboxylic acid.

  • Add a solution of 3-(3-Bromo-4-methylphenoxy)propan-1-amine (1.1 eq) and N,N-diisopropylethylamine (DIPEA) (2.0 eq) in DCM.

  • Stir the reaction at room temperature and monitor by TLC.

  • Upon completion, wash the reaction mixture with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Causality: EDC/HOBt is a widely used and efficient coupling system that minimizes racemization and side reactions. DIPEA is a non-nucleophilic base used to neutralize the HCl generated during the reaction. This standard protocol can be adapted to a wide range of carboxylic acids, enabling the rapid generation of a diverse library of amide derivatives for SAR studies.

Conclusion

3-(3-Bromo-4-methylphenoxy)propan-1-amine represents a highly promising and versatile building block for modern medicinal chemistry. While it remains relatively unexplored, its constituent parts—the aryloxypropanamine core and the strategic bromo and methyl substituents—are well-precedented in a multitude of successful therapeutic agents. Its straightforward synthesis and the reactive primary amine handle make it an ideal starting point for the creation of diverse compound libraries. Based on robust analogies to clinically relevant molecules, this building block holds significant potential for the discovery of novel therapeutics, particularly in the realm of CNS disorders. It is our hope that this technical guide will inspire and facilitate further research into this valuable chemical entity.

References

  • Wikipedia. (n.d.). PPPA (drug). Retrieved from [Link]

  • van Niel, M. B., Beer, M. S., Castro, J. L., Cheng, S. K., Evans, D. C., Heald, A., Hitzel, L., Hunt, P., Mortishire-Smith, R., O'Connor, D., Watt, A. P., & MacLeod, A. M. (1999). Parallel synthesis of 3-aryloxy-2-propanolamines and evaluation as dual affinity 5-HT(1A) and 5-HT re-uptake ligands. Bioorganic & Medicinal Chemistry Letters, 9(22), 3243–3248. [Link]

  • Wang, X., et al. (2022). Strategies for synthesizing meta-substituted phenols and phenyl ethers: overcoming the ortho–para positioning challenge in benzene rings. New Journal of Chemistry, 46(18), 8495-8506. [Link]

  • National Center for Biotechnology Information. (n.d.). Viloxazine. PubChem Compound Database. Retrieved from [Link]

  • Wu, H., Huang, N., Wang, K., Mi, J., Liu, Z., Wang, J., Sang, Z., & Tan, Z. (2025). Development of Novel 3-Phenylpropanamide Derivatives as BChE Inhibitors for the Treatment of Alzheimer's Disease. ACS Omega, 10(49), 52685–52698. [Link]

  • Yu, C., Garcia-Olivares, J., Candler, S., et al. (2020). New Insights into the Mechanism of Action of Viloxazine: Serotonin and Norepinephrine Modulating Properties. Journal of Experimental Pharmacology, 12, 285–300. [Link]

  • Rasko, D. A., et al. (2014). Substituted diphenyl ethers as a novel chemotherapeutic platform against Burkholderia pseudomallei. Antimicrobial Agents and Chemotherapy, 58(3), 1646-1651. [Link]

  • Faraone, S. V., & Gibbins, C. (2023). Viloxazine. In StatPearls. StatPearls Publishing. [Link]

  • Ife, R. J., et al. (1989). Synthesis of (aryloxy)alkylamines. 1. Novel antisecretory agents with H+K+-ATPase inhibitory activity. Journal of Medicinal Chemistry, 32(8), 1970-1977. [Link]

  • Robertson, D. W., et al. (1982). 3-Aryloxy-3-phenylpropylamine. Google Patents.
  • Janssen, et al. (2021). Phenyl bioisosteres in medicinal chemistry: discovery of novel γ-secretase modulators as a potential treatment for Alzheimer's disease. RSC Medicinal Chemistry, 12(10), 1664-1672. [Link]

  • Robertson, D. W., et al. (1982). 3-Aryloxy-3-phenylpropylamines. Google Patents.
  • Kaur, H., & Nagpal, K. (2022). Viloxazine for the Treatment of Attention Deficit Hyperactivity Disorder. Cureus, 14(9), e29472. [Link]

  • England, K., et al. (2009). Substituted diphenyl ethers as a broad-spectrum platform for the development of chemotherapeutics for the treatment of tularaemia. The Journal of Antimicrobial Chemotherapy, 64(5), 1052–1061. [Link]

  • ResearchGate. (n.d.). Proposed dual mechanism of action of viloxazine. Retrieved from [Link]

Sources

Technical Guide: Hydrogen Bond Donor/Acceptor Analysis of 3-(3-Bromo-4-methylphenoxy)propan-1-amine

[1][2]

Executive Summary

For researchers engaged in lead optimization or fragment-based drug discovery, 3-(3-Bromo-4-methylphenoxy)propan-1-amine presents a classic scaffold for CNS-active agents.[1] The hydrogen bonding profile of this molecule is dynamic, heavily influenced by the pH of the biological environment.

Core Data Points:

  • Lipinski Count (Neutral State): 2 Donors (HBD) / 2 Acceptors (HBA).

  • Physiological Count (pH 7.4): 3 Donors / 0 Acceptors (Dominant Cationic Species).

  • Halogen Bonding: The C–Br bond exhibits a measurable

    
    -hole, acting as a non-classical Lewis acid (acceptor of electron density) rather than a traditional H-bond acceptor.
    

This guide details the structural derivation of these counts, the impact of ionization on solubility/permeability, and the experimental protocols required to validate these descriptors using Abraham Solvation Parameters.

Structural Dissection & Theoretical Counts

To accurately determine the hydrogen bonding capacity, we must analyze the molecule's functional groups in isolation and then as a cohesive system.

SMILES: Cc1c(Br)cc(OCCCN)cc1

Functional Group Analysis[1][2]
Functional GroupStructureH-Bond RoleCount (Neutral)Rationale
Primary Amine

Amphoteric2 HBD / 1 HBA Nitrogen has one lone pair (Acceptor) and two covalently bonded hydrogens (Donors).[1]
Ether Linkage

Base0 HBD / 1 HBA Oxygen has two lone pairs, acting as a weak-to-moderate acceptor.[1]
Aryl Bromide

Lewis Acid0 HBD / 0 HBA* See Section 4 regarding Halogen Bonding.
Aryl Methyl

Inert0 / 0 Non-polar; does not participate in classical H-bonding.[1]
The "Rule of 5" Compliance

Under standard Lipinski rules, which prioritize the neutral state for passive diffusion modeling:

  • Total HBD: 2 (from

    
    )[1]
    
  • Total HBA: 2 (1 Nitrogen + 1 Oxygen)[1]

Implication: The molecule is well within the "Rule of 5" limits (HBD < 5, HBA < 10), suggesting high theoretical oral bioavailability and potential for Blood-Brain Barrier (BBB) penetration, provided the polar surface area (PSA) remains

Physiological Context: The Ionization Shift

In a drug development context, reporting only the neutral count is insufficient. The primary amine typically has a pKa between 9.5 and 10.[1]5. Consequently, at physiological pH (7.4) and in the gastric environment (pH 1.2), the molecule exists predominantly as the ammonium cation (

Impact on Counts
  • Protonation: The amine lone pair accepts a proton.[1]

  • HBA Loss: The nitrogen lone pair is no longer available; HBA count drops to 0 (excluding the ether oxygen, which is a weak acceptor).[1]

  • HBD Gain: The group becomes

    
    , increasing the HBD count to 3 .
    

Why This Matters: The charged species has significantly higher water solubility but lower membrane permeability.[1] However, many CNS drugs utilize this cationic mimicry to interact with transporters (e.g., SERT/NET) or GPCRs (e.g., 5-HT receptors), where the charged headgroup forms a critical salt bridge with an aspartate residue in the binding pocket.

Advanced Interaction Landscape: Halogen Bonding

While standard counting rules ignore the bromine atom, high-precision docking simulations must account for Halogen Bonding (XB) .

  • Mechanism: The electron-withdrawing nature of the aromatic ring, combined with the polarizability of Bromine, creates a region of positive electrostatic potential on the distal side of the Br atom, known as the

    
    -hole .
    
  • Interaction: This

    
    -hole acts as a Lewis Acid, accepting electron density from backbone carbonyls or water molecules.
    
  • Drug Design Utility: Unlike a hydrogen bond, the halogen bond is highly directional (

    
     relative to the C-Br bond). This can be exploited to lock the ligand into a specific conformation within the active site.
    

Experimental Validation Protocol

To move beyond theoretical counts, we employ the Abraham Solvation Parameter Model . This method experimentally determines the hydrogen bond acidity (


Protocol: HPLC-Based Determination of Abraham Descriptors

Objective: Determine the effective H-bond acidity (


Materials:

  • System: Agilent 1260 Infinity II HPLC or equivalent.

  • Columns (Stationary Phases):

    • C18 (Hydrophobic reference)[1]

    • Phenyl-Hexyl (

      
      -interaction)[1]
      
    • CN (Cyano - Dipolar/H-bond acceptor)[1]

    • Diol (H-bond donor/acceptor)[1]

  • Mobile Phase: Isocratic Methanol/Water (varying ratios).[1]

Methodology:

  • Calibration: Inject a training set of 20 compounds with known Abraham descriptors (

    
    ) to characterize the system constants (
    
    
    ) for each column using the equation:
    
    
    (Where
    
    
    is the retention factor).
  • Measurement: Inject 3-(3-Bromo-4-methylphenoxy)propan-1-amine under identical conditions.

  • Calculation: Solve the system of linear equations (one equation per column) to extract the solute descriptors (

    
     and 
    
    
    ).

Interpretation:

  • If

    
    : Confirms active H-bond donation (consistent with 
    
    
    ).[1]
  • If

    
    : Confirms active H-bond acceptance.
    
  • Note: The descriptor

    
     usually correlates with the basicity of the amine.
    

Visualization of Interaction Landscape

The following diagram maps the structural components to their specific interaction types and counts.

GMolecule3-(3-Bromo-4-methylphenoxy)propan-1-amineAminePrimary Amine(-NH2)Molecule->AmineEtherEther Linkage(-O-)Molecule->EtherBromineAryl Bromide(Ar-Br)Molecule->BromineHBD_NeutralHBD: 2(Neutral)Amine->HBD_NeutralN-H bondsHBA_NeutralHBA: 2(Neutral)Amine->HBA_NeutralLone PairHBD_IonHBD: 3(Cationic pH 7.4)Amine->HBD_IonProtonationHBA_IonHBA: 0(Cationic pH 7.4)Amine->HBA_IonLone Pair LossEther->HBA_NeutralLone PairsSigmaHoleSigma-Hole(Directional Acceptor)Bromine->SigmaHolePolarization

Figure 1: Functional decomposition of hydrogen bonding capabilities across neutral and physiological states.

References

  • Lipinski, C. A., et al. (1997).[1][2][3] "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings."[1] Advanced Drug Delivery Reviews.

  • Abraham, M. H., et al. (2004).[1] "Determination of solute descriptors by chromatographic methods." Journal of Chromatography A.

  • Politzer, P., & Murray, J. S. (2013). "Halogen bonding: an interim review." ChemPhysChem.

  • PubChem Compound Summary. (2025). "3-(3-Bromo-4-methylphenoxy)propan-1-amine (CAS 1854611-01-0)."[1][4] National Center for Biotechnology Information.[1]

Methodological & Application

Application Note: Strategic Utilization of 3-(3-Bromo-4-methylphenoxy)propan-1-amine in PROTAC Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Rationale

The success of a Proteolysis Targeting Chimera (PROTAC) relies heavily on the linker's ability to facilitate a stable ternary complex between the Target Protein (POI) and the E3 Ligase.[1][2] While Polyethylene Glycol (PEG) linkers offer solubility, they often suffer from high conformational entropy, leading to "floppy" molecules with poor cell permeability.

3-(3-Bromo-4-methylphenoxy)propan-1-amine (CAS: 1854611-01-0) represents a "hybrid" linker class.[3] It combines a flexible alkyl-ether chain with a rigid aryl moiety.[3] This specific linker offers three distinct advantages in medicinal chemistry campaigns:

  • Orthogonal Reactivity: The primary amine and the aryl bromide provide two chemically distinct handles, allowing for controlled, sequential assembly of the PROTAC without the need for extensive protecting group manipulations.

  • Conformational Restriction: The phenoxy group introduces a rigid planar element, reducing the entropic penalty upon binding compared to purely aliphatic chains.

  • Lipophilicity Tuning: The 4-methyl group and the aromatic ring increase lipophilicity (

    
    ), which can improve passive membrane permeability for PROTACs that are otherwise too polar.
    

Chemical Profile

PropertyData
Chemical Name 3-(3-Bromo-4-methylphenoxy)propan-1-amine
CAS Number 1854611-01-0
Molecular Formula C

H

BrNO
Molecular Weight 244.13 g/mol
Functional Group A Primary Amine (-NH

): Nucleophilic handle for Amide Coupling or S

Ar
Functional Group B Aryl Bromide (-ArBr): Electrophilic handle for Cross-Coupling (Suzuki, Buchwald)
Linker Type Aryl-Alkyl Ether (Hybrid Rigid/Flexible)

Synthetic Architecture & Workflow

The synthesis of a PROTAC using this linker typically follows a Convergent Strategy . The linker is usually attached to the E3 ligase ligand (or the POI ligand) via the amine first, as amide formation is milder and higher yielding. The more valuable or complex ligand is then attached via the aryl bromide using metal-catalyzed cross-coupling.

Visualization: Synthetic Logic Flow

PROTAC_Synthesis Linker Linker: 3-(3-Bromo-4-methylphenoxy) propan-1-amine Intermediate Intermediate: Amide-Linked Conjugate (Br-Handle Intact) Linker->Intermediate LigandA Ligand A-COOH (e.g., VHL/CRBN Binder) LigandA->Intermediate Step 1: Amide Coupling (HATU, DIPEA) LigandB Ligand B-B(OH)2 (POI Warhead) FinalPROTAC Final PROTAC (Bi-functional Degrader) LigandB->FinalPROTAC Intermediate->FinalPROTAC Step 2: Suzuki Coupling (Pd(dppf)Cl2, Base)

Figure 1: Convergent synthetic pathway utilizing the orthogonal amine and bromide handles.[3]

Detailed Experimental Protocols

Phase 1: Amine Functionalization (Amide Coupling)

Objective: Attach the linker to Ligand A (containing a Carboxylic Acid) via the primary amine. Critical Control: Ensure the aryl bromide remains intact. Standard peptide coupling conditions are compatible.

Reagents:

  • Ligand A-COOH (1.0 equiv)[3]

  • Linker: 3-(3-Bromo-4-methylphenoxy)propan-1-amine (1.1 equiv)[3]

  • Coupling Agent: HATU (1.2 equiv) or EDC/HOAt[3]

  • Base: DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)[3]

  • Solvent: Anhydrous DMF or DCM[3]

Protocol:

  • Activation: In a flame-dried flask, dissolve Ligand A-COOH (1.0 mmol) in anhydrous DMF (5 mL). Add DIPEA (3.0 mmol) and stir at Room Temperature (RT) for 5 minutes.

  • Coupling: Add HATU (1.2 mmol) in one portion. Stir for 10 minutes to form the activated ester.

  • Addition: Add 3-(3-Bromo-4-methylphenoxy)propan-1-amine (1.1 mmol) dropwise (dissolved in minimal DMF if solid).

  • Reaction: Stir the mixture at RT under N

    
     atmosphere for 4–16 hours. Monitor by LCMS for the disappearance of the acid and formation of the product mass (M+H).
    
  • Workup: Dilute with EtOAc (50 mL). Wash sequentially with 1N HCl (if Ligand A is acid-stable), sat. NaHCO

    
    , and Brine.[4][5]
    
  • Purification: Dry organic layer over Na

    
    SO
    
    
    
    , concentrate, and purify via Flash Column Chromatography (Hexane/EtOAc or DCM/MeOH gradient).
    • Checkpoint: Verify the presence of the bromine isotope pattern (1:1 doublet) in Mass Spec.

Phase 2: Aryl Bromide Functionalization (Suzuki-Miyaura Coupling)

Objective: Attach the POI Ligand (containing a Boronic Acid/Pinacol Ester) to the Intermediate via the aryl bromide.

Reagents:

  • Intermediate (from Phase 1) (1.0 equiv)[3][4]

  • Ligand B-Boronate (1.2 equiv)[3]

  • Catalyst: Pd(dppf)Cl

    
    [3]·DCM (0.05–0.1 equiv) or Pd
    
    
    
    (dba)
    
    
    /XPhos for difficult substrates.
  • Base: K

    
    CO
    
    
    
    (2M aqueous solution) or Cs
    
    
    CO
    
    
    (solid) (3.0 equiv)[3]
  • Solvent: 1,4-Dioxane/Water (4:1 ratio)[3]

Protocol:

  • Degassing: In a microwave vial or sealed tube, combine the Intermediate (0.5 mmol), Ligand B-Boronate (0.6 mmol), and base (1.5 mmol). Dissolve in Dioxane/Water (5 mL). Sparge with Argon for 10 minutes (Critical: Oxygen poisons the Pd catalyst).

  • Catalyst Addition: Add Pd(dppf)Cl

    
    ·DCM (0.025 mmol) quickly and seal the vessel.
    
  • Reaction: Heat to 80–100°C for 2–12 hours.

    • Note: Microwave irradiation at 100°C for 1 hour is often more efficient for PROTACs to prevent thermal degradation of sensitive warheads.

  • Workup: Cool to RT. Filter through a pad of Celite to remove Palladium black. Wash with EtOAc.

  • Purification: Concentrate the filtrate. Purify the final PROTAC via Preparative HPLC (Reverse Phase, C18, Water/Acetonitrile + 0.1% Formic Acid).

  • Lyophilization: Freeze-dry the pure fractions to obtain the final PROTAC powder.

QC & Characterization Guidelines

To ensure Scientific Integrity, the following characterization data must be validated:

MethodExpected Observation
1H NMR Phenoxy Region: Look for aromatic protons of the linker (approx. 6.7–7.2 ppm). Methyl Group: Distinct singlet around 2.2–2.3 ppm (attached to aryl ring). Propyl Chain: Multiplets at ~2.0 ppm (beta-CH2) and triplet/quartet at ~4.0 ppm (O-CH2).[3]
LCMS Phase 1 (Intermediate): Must show distinct Br isotope pattern (M and M+2 peaks of equal height). Phase 2 (Final): Loss of Br pattern; appearance of single molecular ion corresponding to the coupled product.
Purity >95% by HPLC at 254 nm is required for biological assay validity.
Visualization: PROTAC Mechanism of Action

PROTAC_Mechanism PROTAC PROTAC Molecule (Linker: 3-(3-Bromo-4-methylphenoxy)...) Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary Binds both POI Target Protein (POI) POI->Ternary E3 E3 Ligase (CRBN/VHL) E3->Ternary Ubiquitination Poly-Ubiquitination of POI Ternary->Ubiquitination Proximity Induced Degradation Proteasomal Degradation Ubiquitination->Degradation

Figure 2: The linker facilitates the critical Ternary Complex formation.[3]

Troubleshooting & Optimization

  • Issue: Low Yield in Suzuki Coupling.

    • Cause: Steric hindrance from the ortho-methyl group on the linker.[3]

    • Solution: Switch to a more active catalyst system like Pd

      
      (dba)
      
      
      
      + SPhos
      or XPhos Pd G3 , which are designed for sterically hindered aryl halides. Increase temperature to 110°C in microwave.
  • Issue: Solubility Issues.

    • Cause: The resulting PROTAC is too lipophilic.

    • Solution: This linker is hydrophobic.[2] If the final molecule precipitates, consider adding a short PEG spacer before the amine attachment or switching to a more polar solvent system (e.g., DMSO/MeOH) for purification.

  • Issue: Polymerization/Side Reactions.

    • Cause: The primary amine can poison Pd catalysts if unreacted starting material remains during the Suzuki step.

    • Solution: Ensure Phase 1 conversion is 100% and purify the intermediate rigorously before attempting the cross-coupling.

References

  • Sigma-Aldrich. 3-(3-bromo-4-methylphenoxy)propan-1-amine Product Page. (Accessed 2026).[5] [3]

  • Beshara, C. S., et al. "Design and Synthesis of PROTACs: A Comprehensive Review of Linker Strategies." ChemMedChem, 2023. (General reference for linker chemistry).
  • Miyaura, N., & Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds."[3] Chemical Reviews, 95(7), 2457-2483.[3] [3]

  • PubChem. Compound Summary: 3-(3-Bromo-4-methylphenoxy)propan-1-amine.[3][6] [3]

  • Enamine. Building Blocks for PROTAC Synthesis.

Sources

Application Note: Chemoselective Reductive Amination of 3-(3-Bromo-4-methylphenoxy)propan-1-amine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The functionalization of primary aliphatic amines is a cornerstone of small-molecule drug development. 3-(3-Bromo-4-methylphenoxy)propan-1-amine (CAS: 1854611-01-0) is a highly versatile building block featuring a flexible propyl linker and a halogenated aryloxy moiety[1]. While the unhindered primary amine serves as an excellent nucleophile for imine formation, the presence of the 3-bromo substituent demands rigorous chemoselectivity during the reduction phase to prevent hydrodehalogenation. This application note details self-validating, causality-driven protocols for the reductive amination of this substrate with various carbonyls.

Mechanistic Causality & Reagent Selection

Reductive amination is a cascade reaction: the nucleophilic primary amine condenses with a carbonyl compound to form a hemiaminal, which dehydrates into an iminium ion, followed by in situ hydride reduction to yield a secondary amine.

When working with 3-(3-Bromo-4-methylphenoxy)propan-1-amine, reagent selection is dictated by two competing vulnerabilities:

  • The Aryl Bromide Vulnerability: The C–Br bond is highly susceptible to oxidative addition. Consequently, standard catalytic hydrogenation (e.g., H₂ over Pd/C) is strictly contraindicated, as it will rapidly cleave the halogen, destroying the molecule's structural integrity[2].

  • The Carbonyl Vulnerability: Strong, unhindered hydride donors like Sodium Borohydride (NaBH₄) will prematurely reduce the aldehyde or ketone into an alcohol before the imine has time to form[3].

The Gold Standard: is the optimal reagent for this transformation[2]. The electron-withdrawing acetate ligands sterically and electronically dampen the nucleophilicity of the borohydride. This renders STAB unreactive toward most unactivated carbonyls, yet sufficiently reactive to reduce the highly electrophilic iminium intermediate[4]. This mechanistic differential ensures near-perfect chemoselectivity while completely preserving the sensitive C–Br bond.

Pathway A 3-(3-Bromo-4-methylphenoxy) propan-1-amine C Hemiaminal Intermediate A->C Nucleophilic Addition B Carbonyl Compound (Aldehyde/Ketone) B->C F Alcohol Byproduct (Direct Reduction) B->F NaBH4 (Premature Reduction) D Iminium Ion C->D -H2O E Target Secondary Amine (Intact C-Br Bond) D->E NaBH(OAc)3 (Chemoselective) G Dehalogenated Amine (Loss of Bromine) E->G H2, Pd/C (Hydrodehalogenation)

Chemoselective reductive amination pathway vs. common side reactions.

Quantitative Reagent Matrix

To guide experimental design, the following matrix summarizes the performance of common reducing agents specifically in the context of brominated aliphatic amines.

Reducing AgentChemoselectivity (Imine vs Carbonyl)C–Br Bond StabilityToxicity ProfileApplication Recommendation
NaBH(OAc)₃ (STAB) Excellent Stable LowOptimal for aldehydes & unhindered ketones.
Ti(O-i-Pr)₄ / NaBH₄ GoodStable LowOptimal for sterically hindered ketones.
NaCNBH₃ GoodStable High (Cyanide gas risk)Legacy method; avoid due to safety concerns.
NaBH₄ (Direct) Poor (Forms alcohols)Stable LowAvoid for direct amination.
H₂, Pd/C N/AUnstable (Cleavage) LowStrictly Contraindicated.

Self-Validating Experimental Protocols

Workflow Step1 Step 1: Reagent Mixing Amine + Carbonyl in DCE Step2 Step 2: Incubation Stir 30 min (Equilibration) Step1->Step2 Step3 Step 3: Reduction Add NaBH(OAc)3 portionwise Step2->Step3 Step4 Step 4: Reaction Monitoring LC-MS / TLC (2-12 h) Step3->Step4 Step5 Step 5: Quenching Sat. NaHCO3 (aq) Step4->Step5 LC-MS Validation Step6 Step 6: Extraction & Purification DCM Extraction -> Chromatography Step5->Step6

Standard operational workflow for STAB-mediated direct reductive amination.

Protocol A: Direct Reductive Amination with Aldehydes (STAB Method)

This protocol is optimized for coupling the primary amine with aliphatic or aromatic aldehydes[2].

  • Reaction Setup: In an oven-dried flask under N₂, dissolve 3-(3-Bromo-4-methylphenoxy)propan-1-amine (1.0 equiv) and the target aldehyde (1.05 equiv) in anhydrous 1,2-dichloroethane (DCE) to a concentration of 0.2 M.

    • Causality: DCE is the superior solvent because its dielectric constant perfectly balances the stabilization of the polar iminium intermediate without coordinating to the borohydride, which would otherwise blunt its reactivity[3].

  • Pre-Incubation: Stir the mixture at room temperature for 30 minutes.

    • Causality: This allows the hemiaminal formation to reach thermodynamic equilibrium, preventing the premature reduction of any unreacted aldehyde.

  • Reduction: Add Sodium Triacetoxyborohydride (STAB, 1.4 equiv) portionwise over 10 minutes.

    • Causality: STAB addition is mildly exothermic. Portionwise addition prevents temperature spikes that could promote dialkylation side reactions.

  • Self-Validation Checkpoint (LC-MS): Stir at room temperature for 2–12 hours. Withdraw a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS.

    • Validation Logic: The reaction is complete when the primary amine's distinctive 1:1 isotopic doublet (m/z 244 / 246 [M+H]⁺, due to ⁷⁹Br/⁸¹Br) is completely consumed and replaced by the secondary amine mass. If an alcohol byproduct mass is detected, the STAB was added too rapidly.

  • Quenching: Quench the reaction by adding saturated aqueous NaHCO₃ (equal volume to DCE). Stir vigorously for 15 minutes.

    • Causality: The mild base neutralizes the acetic acid byproduct (released from STAB) and breaks down boron complexes, ensuring the secondary amine is in its free-base form for efficient extraction into the organic layer.

  • Isolation: Extract with dichloromethane, dry over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash chromatography.

Protocol B: Indirect Reductive Amination with Hindered Ketones

Ketones are less electrophilic than aldehydes and often stall at the hemiaminal stage. For these substrates, we employ a Lewis acid-mediated stepwise approach using [5].

  • Imine Activation: Dissolve the amine (1.0 equiv) and ketone (1.1 equiv) in anhydrous THF (0.2 M). Add Titanium(IV) isopropoxide (Ti(O-i-Pr)₄, 1.25 equiv).

    • Causality: Ti(O-i-Pr)₄ acts as both a powerful Lewis acid to activate the carbonyl and a water scavenger to drive the equilibrium toward the imine[6].

  • Self-Validation Checkpoint (Visual): Stir at room temperature for 6–8 hours.

    • Validation Logic: A distinct color change (typically to a deep yellow/orange) visually validates the formation of the titanium-imine complex.

  • Reduction: Cool the reaction to 0 °C and add NaBH₄ (1.5 equiv) dissolved in minimal absolute ethanol.

    • Causality: STAB is too sterically hindered to reduce the bulky titanium-complexed ketimine. NaBH₄ provides the necessary, unhindered hydride transfer capability[5].

  • Quenching & Filtration: Stir for 2 hours, then quench with water.

    • Causality: Water hydrolyzes the titanium complex, precipitating insoluble TiO₂. Filter the suspension through a pad of Celite to remove the TiO₂ salts, then extract the filtrate with ethyl acetate.

References

  • Title: Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures Source: The Journal of Organic Chemistry (1996) URL: [Link]

  • Title: Titanium(IV) isopropoxide and sodium borohydride: A reagent of choice for reductive amination Source: Tetrahedron Letters (1994) URL: [Link]

  • Title: An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride Source: Journal of Organic Chemistry (1990) URL: [Link]

  • Title: 3-(3-Bromo-4-methylphenoxy)propan-1-amine Compound Summary Source: ChemSrc URL: [Link]

Sources

Application Notes and Protocols for the Synthesis of Novel GPCR Ligands from 3-(3-Bromo-4-methylphenoxy)propan-1-amine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Enduring Importance of GPCRs in Drug Discovery

G protein-coupled receptors (GPCRs) represent the largest and most diverse family of cell surface receptors in the human genome, playing a pivotal role in transducing extracellular signals into intracellular responses.[1] Their involvement in a vast array of physiological processes, from neurotransmission to immune responses, has made them the most successful class of drug targets to date, with approximately 35-45% of all approved drugs acting on these receptors.[2][3] The "druggability" of GPCRs stems from their accessible extracellular ligand-binding pockets and their critical role in pathophysiology, making them prime targets for therapeutic intervention in a wide range of diseases, including cancer, metabolic disorders, and central nervous system (CNS) disorders.[1][4][5]

The aryloxypropanamine scaffold is a well-established pharmacophore in the design of ligands for various GPCRs, particularly adrenergic and serotonergic receptors.[6][7] This application note provides a detailed guide for the synthesis of a diverse library of potential GPCR ligands starting from the readily accessible intermediate, 3-(3-bromo-4-methylphenoxy)propan-1-amine . The protocols outlined herein are designed to be robust and adaptable, allowing researchers to generate a variety of derivatives for screening and lead optimization campaigns. We will explore the chemical logic behind the synthetic strategies, provide step-by-step protocols, and discuss the potential therapeutic applications of the resulting compounds.

Synthetic Strategy: Leveraging the Versatility of 3-(3-Bromo-4-methylphenoxy)propan-1-amine

The starting material, 3-(3-bromo-4-methylphenoxy)propan-1-amine, offers several strategic advantages for library synthesis. The primary amine serves as a versatile handle for a wide range of functionalization reactions, including amidation, reductive amination, and sulfonylation. The bromo- and methyl-substituents on the aromatic ring provide opportunities for further diversification through cross-coupling reactions and modifications to probe structure-activity relationships (SAR).[8]

Our synthetic approach is centered around two main diversification strategies:

  • N-Acylation and N-Alkylation: Modification of the primary amine to introduce a variety of amide, sulfonamide, and alkyl groups. This allows for the exploration of interactions with the amine-binding pocket of target GPCRs.

  • Palladium-Catalyzed Cross-Coupling: Utilization of the aryl bromide for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings to introduce diverse aromatic, heteroaromatic, and alkynyl moieties. These modifications can probe deeper into the ligand-binding pocket and influence selectivity and potency.

Synthetic_Strategy Start 3-(3-Bromo-4-methylphenoxy)propan-1-amine N_Acyl N-Acylation / Sulfonylation Start->N_Acyl N_Alkyl N-Alkylation / Reductive Amination Start->N_Alkyl Pd_Coupling Palladium Cross-Coupling Start->Pd_Coupling Amides Amide Derivatives N_Acyl->Amides Sulfonamides Sulfonamide Derivatives N_Acyl->Sulfonamides Secondary_Amines Secondary / Tertiary Amines N_Alkyl->Secondary_Amines Aryl_Derivatives Aryl / Heteroaryl Derivatives Pd_Coupling->Aryl_Derivatives Alkynyl_Derivatives Alkynyl Derivatives Pd_Coupling->Alkynyl_Derivatives

Caption: General synthetic strategies from the starting material.

Experimental Protocols

PART A: N-Acylation and N-Sulfonylation

This protocol describes the synthesis of amide and sulfonamide derivatives from 3-(3-bromo-4-methylphenoxy)propan-1-amine. These reactions are typically high-yielding and can be performed in parallel to generate a diverse library.

Protocol 1: General Procedure for Amide Synthesis

  • To a solution of 3-(3-bromo-4-methylphenoxy)propan-1-amine (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF), add a base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5 eq).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add the desired acyl chloride or carboxylic acid anhydride (1.1 eq) to the reaction mixture. If using a carboxylic acid, a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with hydroxybenzotriazole (HOBt) is required.[9]

  • Allow the reaction to warm to room temperature and stir for 4-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired amide.

Protocol 2: General Procedure for Sulfonamide Synthesis

  • To a solution of 3-(3-bromo-4-methylphenoxy)propan-1-amine (1.0 eq) in a suitable solvent such as DCM or pyridine, add a base such as TEA or pyridine (2.0 eq).

  • Cool the reaction mixture to 0 °C.

  • Slowly add the desired sulfonyl chloride (1.1 eq) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-12 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with 1 M HCl and extract the product with an organic solvent.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography or recrystallization to yield the desired sulfonamide.

PART B: Palladium-Catalyzed Cross-Coupling Reactions

These protocols enable the diversification of the aryl bromide moiety, which is crucial for exploring interactions with the hydrophobic regions of the GPCR binding pocket.

Protocol 3: Suzuki-Miyaura Cross-Coupling

  • In a reaction vessel, combine 3-(3-bromo-4-methylphenoxy)propan-1-amine derivative (from Part A) (1.0 eq), the desired boronic acid or boronate ester (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ or PdCl₂(dppf) (0.05 eq), and a base such as potassium carbonate or cesium carbonate (2.0 eq).

  • Add a suitable solvent system, typically a mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water.

  • Degas the reaction mixture by bubbling with argon or nitrogen for 15-30 minutes.

  • Heat the reaction mixture to 80-120 °C and stir for 4-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by flash column chromatography to obtain the desired biaryl derivative.

Suzuki_Coupling_Workflow Start Aryl Bromide Derivative Reagents Boronic Acid/Ester Pd Catalyst Base Start->Reagents Solvent Solvent System (e.g., Dioxane/Water) Reagents->Solvent Degas Degas with Ar/N2 Solvent->Degas Heat Heat (80-120 °C) Degas->Heat Workup Aqueous Workup & Extraction Heat->Workup Purification Column Chromatography Workup->Purification Product Biaryl Product Purification->Product

Caption: Workflow for Suzuki-Miyaura cross-coupling.

Data Presentation and Characterization

All synthesized compounds should be characterized by standard analytical techniques to confirm their identity and purity.

Technique Purpose
¹H and ¹³C NMR Structural elucidation and confirmation of the desired product.
LC-MS Determination of molecular weight and assessment of purity.
HRMS Accurate mass determination to confirm the elemental composition.
FT-IR Identification of key functional groups.

The following table provides a hypothetical example of the data that should be collected for a small library of synthesized compounds.

Compound ID R¹ Group (Amide) R² Group (Suzuki Coupling) Yield (%) Purity (LC-MS) Target GPCR (Hypothetical)
LIG-001 AcetylPhenyl75>98%5-HT₂A
LIG-002 Benzoyl4-Fluorophenyl68>97%β₂-Adrenergic
LIG-003 CyclopropylcarbonylPyridin-3-yl72>98%D₂ Dopamine
LIG-004 MethanesulfonylThiophen-2-yl65>95%5-HT₇

Potential GPCR Targets and Signaling Pathways

The aryloxypropanamine scaffold is a common feature in ligands targeting aminergic GPCRs.[10] Depending on the specific modifications introduced, the synthesized library could be screened against a panel of receptors, including:

  • Serotonin (5-HT) Receptors: Various subtypes, such as 5-HT₁A, 5-HT₂A, and 5-HT₇, are implicated in mood disorders, anxiety, and cognition.[7]

  • Adrenergic Receptors: β-adrenergic receptors are key targets for cardiovascular diseases, while α-adrenergic receptors are involved in blood pressure regulation.[6]

  • Dopamine (D) Receptors: D₂, D₃, and D₄ receptors are important targets for antipsychotic and anti-Parkinson's disease drugs.

The synthesized ligands can modulate various downstream signaling pathways upon binding to their target GPCR. The canonical G protein-mediated signaling involves the activation of heterotrimeric G proteins, leading to changes in the levels of second messengers like cAMP and Ca²⁺.[11] Additionally, GPCRs can signal through G protein-independent pathways involving β-arrestin.[12]

GPCR_Signaling Ligand Synthesized Ligand GPCR GPCR Ligand->GPCR G_Protein G Protein (Gαβγ) GPCR->G_Protein G protein-dependent Beta_Arrestin β-Arrestin GPCR->Beta_Arrestin G protein-independent Effector Effector (e.g., Adenylyl Cyclase) G_Protein->Effector Internalization Receptor Internalization & Signaling Beta_Arrestin->Internalization Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Downstream Downstream Signaling (e.g., Kinase Cascades) Second_Messenger->Downstream

Caption: Simplified overview of GPCR signaling pathways.

Conclusion and Future Directions

This application note provides a comprehensive framework for the synthesis of a diverse library of potential GPCR ligands from the versatile starting material, 3-(3-bromo-4-methylphenoxy)propan-1-amine. The described protocols are robust and can be readily adapted for high-throughput synthesis and library generation. The resulting compounds can be screened against a panel of GPCRs to identify novel hits for further optimization. Future work could involve more complex multi-step syntheses to introduce additional diversity and explore novel chemical space in the ongoing quest for more selective and efficacious GPCR-targeted therapeutics.

References

Sources

Preparation of 3-(3-Bromo-4-methylphenoxy)propan-1-amine from 3-bromo-4-methylphenol

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scope

Phenoxypropylamines are ubiquitous structural motifs in medicinal chemistry, frequently serving as key pharmacophores in CNS-active agents, monoamine reuptake inhibitors, and advanced building blocks for drug discovery. The target compound, 3-(3-bromo-4-methylphenoxy)propan-1-amine (CAS: 1854611-01-0)[1], is synthesized from the commercially available precursor 3-bromo-4-methylphenol[2].

For drug development professionals, the critical challenge in this synthesis is establishing a highly chemoselective alkylation strategy that completely preserves the aryl bromide functionality. Preserving this halogen handle is essential for downstream late-stage functionalization, such as Suzuki-Miyaura cross-coupling or Buchwald-Hartwig aminations[3].

Strategic Route Selection

To convert 3-bromo-4-methylphenol to the corresponding primary amine, three primary synthetic strategies are typically evaluated. As summarized in Table 1, the Boc-Protected Amine Alkylation route is the most robust and chemoselective method for this specific substrate.

Expertise Insight: The Nitrile Reduction route is fundamentally flawed for brominated substrates because strong reducing agents (e.g., LiAlH


 or catalytic hydrogenation) pose a severe risk of concomitant hydrodebromination (loss of the aryl bromide). The Gabriel synthesis, while historically reliable, utilizes highly toxic hydrazine and generates stoichiometric phthalhydrazide waste, complicating purification. The Boc-alkylation route relies on a mild Williamson ether synthesis and a traceless gaseous deprotection (yielding isobutylene and CO

), ensuring absolute fidelity of the aryl bromide[4].
Table 1: Comparison of Synthetic Routes for Phenoxypropylamine Generation
Synthetic StrategyKey ReagentsAdvantagesDisadvantages
Boc-Alkylation (Selected) N-Boc-3-bromopropylamine, K

CO

, TFA
Mild conditions; preserves aryl bromide; highly scalable.Requires a two-step sequence (alkylation + deprotection).
Gabriel Synthesis 1,3-Dibromopropane, Phthalimide, HydrazineUtilizes inexpensive bulk reagents.Requires toxic hydrazine; generates stoichiometric solid waste.
Nitrile Reduction 3-Bromopropanenitrile, LiAlH

High atom economy.High risk of aryl bromide reduction (debromination).

Mechanistic Rationale & Reaction Optimization

The core of this protocol is a bimolecular nucleophilic substitution (S


2) between the phenoxide anion and the alkyl halide[4]. Every reagent choice is dictated by the need to maximize the S

2 rate while suppressing side reactions (such as E2 elimination or Boc-group degradation)[5].
  • Base Selection (K

    
    CO
    
    
    
    ):
    Potassium carbonate (pKa ~ 10.3) is perfectly matched to deprotonate the phenol (pKa ~ 10) without being strong enough to induce base-catalyzed elimination of the alkyl halide.
  • Solvent Selection (DMF): As a polar aprotic solvent, anhydrous DMF leaves the phenoxide anion relatively unsolvated and highly nucleophilic, maximizing the S

    
    2 reaction rate[5].
    
  • Catalytic Additive (KI): The addition of 10 mol% Potassium Iodide acts as a Finkelstein catalyst. S

    
    2 reactions with alkyl bromides can sometimes be sluggish. KI transiently converts N-Boc-3-bromopropylamine into the highly reactive N-Boc-3-iodopropylamine in situ, accelerating the desired pathway.
    
Table 2: Reaction Optimization Parameters (Alkylation Step)
ParameterSub-optimal ConditionOptimized ConditionMechanistic Causality
Base NaOH / KOHK

CO

Weak base prevents Boc-group hydrolysis and E2 elimination.
Solvent Ethanol / MethanolAnhydrous DMF Polar aprotic environment maximizes phenoxide nucleophilicity.
Additive None10 mol% KI Accelerates S

2 via in situ formation of a superior leaving group (iodide).

Experimental Workflow

SynthesisWorkflow SM 3-Bromo-4-methylphenol (Starting Material) Step1 Step 1: O-Alkylation (80°C, 12h) SM->Step1 Reagents N-Boc-3-bromopropylamine + K2CO3 / DMF / KI Reagents->Step1 Intermediate Boc-Protected Intermediate Step1->Intermediate Deprotect Step 2: Acidic Deprotection (TFA / DCM, 25°C) Intermediate->Deprotect Salt Amine TFA Salt Deprotect->Salt Base Step 3: Basification (1M NaOH, Extr.) Salt->Base Product 3-(3-Bromo-4-methylphenoxy) propan-1-amine Base->Product

Figure 1: Synthetic workflow for 3-(3-Bromo-4-methylphenoxy)propan-1-amine preparation.

Detailed Experimental Protocols

Protocol A: Williamson Ether Synthesis (O-Alkylation)

Objective: Synthesis of tert-butyl (3-(3-bromo-4-methylphenoxy)propyl)carbamate.

Reagents (10 mmol scale):

  • 3-Bromo-4-methylphenol: 1.87 g (10 mmol, 1.0 eq)

  • N-Boc-3-bromopropylamine: 2.86 g (12 mmol, 1.2 eq)

  • K

    
    CO
    
    
    
    (anhydrous, finely powdered): 3.45 g (25 mmol, 2.5 eq)
  • KI: 0.17 g (1 mmol, 0.1 eq)

  • DMF (anhydrous): 20 mL

Step-by-Step Methodology:

  • Preparation: Charge a flame-dried 100 mL round-bottom flask with 3-bromo-4-methylphenol and anhydrous DMF under an inert nitrogen atmosphere.

  • Deprotonation: Add finely powdered K

    
    CO
    
    
    
    and stir the suspension at ambient temperature for 15 minutes. Causality: Pre-stirring ensures complete deprotonation to the phenoxide anion, preventing unreacted phenol from competing in side reactions[5].
  • Alkylation: Add N-Boc-3-bromopropylamine and KI to the reaction mixture. Elevate the temperature to 80 °C and stir vigorously for 12 hours[5].

  • In-Process Control (IPC): Analyze the mixture by TLC (Hexanes:EtOAc 4:1) or LC-MS to confirm the complete consumption of the starting phenol. The product spot will be UV-active and stain positive with ninhydrin (after heating).

  • Workup: Cool the mixture to room temperature and quench by pouring into 100 mL of ice water. Extract the aqueous layer with EtOAc (3 × 50 mL).

  • Purification: Wash the combined organic layers with 5% aqueous LiCl solution (3 × 50 mL). Causality: Aqueous LiCl washes are highly effective at partitioning residual DMF out of the organic phase. Dry over anhydrous Na

    
    SO
    
    
    
    , filter, and concentrate under reduced pressure. The crude Boc-protected intermediate is typically >95% pure and can be used directly in Protocol B.
Protocol B: Acidic Deprotection and Free-Basing

Objective: Cleavage of the Boc group to yield the free primary amine.

Reagents:

  • Crude tert-butyl (3-(3-bromo-4-methylphenoxy)propyl)carbamate: ~10 mmol

  • Trifluoroacetic acid (TFA): 10 mL

  • Dichloromethane (DCM): 20 mL

  • 1M NaOH (aq): As needed

Step-by-Step Methodology:

  • Deprotection: Dissolve the crude intermediate in DCM and cool to 0 °C in an ice bath. Add TFA dropwise over 10 minutes. Causality: The deprotection is mildly exothermic and generates CO

    
     and isobutylene gas. Dropwise addition controls the rate of gas evolution.
    
  • Reaction: Remove the ice bath and stir at 25 °C for 2 hours.

  • IPC: Verify the complete disappearance of the Boc-intermediate via LC-MS.

  • Concentration: Concentrate the reaction mixture under reduced pressure to remove DCM and excess TFA, yielding the amine trifluoroacetate salt as a viscous oil.

  • Free-basing: Dissolve the crude salt in 30 mL of DCM and transfer to a separatory funnel. Add 1M NaOH(aq) until the aqueous layer reaches pH > 10. Causality: The high pH ensures complete conversion of the TFA salt to the lipophilic free amine, driving it into the organic layer.

  • Isolation: Extract with DCM (3 × 30 mL), wash with brine, dry over Na

    
    SO
    
    
    
    , and concentrate to yield the title compound, 3-(3-bromo-4-methylphenoxy)propan-1-amine, as a pale yellow oil.

References

  • Source: sigmaaldrich.
  • Thermodynamics of Protonation and Prototropic Equilibria in Simple para- and Di-meta-Substituted Phenols Source: ACS Omega URL
  • Preparation of Labeled Aromatic Amino Acids via Late-Stage 18F-Fluorination of Chiral Nickel and Copper Complexes Source: Universität zu Köln URL
  • N-Boc-3-Chloropropylamine | Building Block | RUO Source: Benchchem URL
  • What conditions can I use for the alkylation of phenols with N-Boc-3-bromopropylamine?

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-(3-Bromo-4-methylphenoxy)propan-1-amine

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: #SYN-3B4M-YIELD-OPT Status: Open Subject: Yield Optimization & Troubleshooting Guide Applicable CAS: 1346601-55-5 (and analogs)

Executive Summary: Route Selection Strategy

User Query: "My yield is stuck at 30-40%. I am seeing polymerization and difficult purification. How do I improve this?"

Root Cause Analysis: Low yields in synthesizing 3-(phenoxy)propan-1-amines typically stem from one of two methodological errors:

  • Direct Alkylation: Reacting the phenol directly with 3-bromopropylamine. This leads to intermolecular polymerization (the amine of one molecule attacks the bromide of another).

  • Inefficient Deprotection: Using the Gabriel synthesis but failing to fully liberate the amine from the phthalimide intermediate.

The Solution: To maximize yield (>85%), you must utilize a Protected Amine Strategy . We recommend the Gabriel Synthesis (Phthalimide route) for laboratory scale (<50g) due to its high fidelity. For larger scales, the Nitrile Reduction route is preferred to avoid chromatography.

The "Gold Standard" Protocol: Gabriel Synthesis

This route prevents N-alkylation side reactions by masking the nitrogen as a phthalimide.[1]

Phase 1: O-Alkylation (Williamson Ether Synthesis)

Objective: Attach the propyl chain to the phenol oxygen without touching the bromine on the ring.

Reagents:

  • Substrate: 3-Bromo-4-methylphenol (1.0 eq)

  • Electrophile: N-(3-Bromopropyl)phthalimide (1.2 eq)

  • Base: Potassium Carbonate (

    
    ) (2.0 - 3.0 eq)
    
  • Solvent: DMF (anhydrous) or Acetonitrile (

    
    )
    
  • Catalyst: Potassium Iodide (KI) (0.1 eq) - Optional but recommended

Protocol:

  • Dissolve 3-Bromo-4-methylphenol in DMF (0.5 M concentration).

  • Add

    
    . Stir at room temperature for 15 minutes to generate the phenoxide anion.
    
  • Add N-(3-Bromopropyl)phthalimide and catalytic KI.

  • Heat to 60–80°C for 4–6 hours.

    • Critical Check: Monitor by TLC. If the reaction stalls, do not increase temp >100°C (risks elimination). Instead, add 0.2 eq of Cesium Carbonate (

      
      ).
      
Phase 2: Deprotection (Ing-Manske Procedure)

Objective: Cleave the phthalimide to release the free primary amine.

Reagents:

  • Reagent: Hydrazine Hydrate (

    
    ) (3.0 - 5.0 eq)
    
  • Solvent: Ethanol (EtOH)

Protocol:

  • Suspend the intermediate from Phase 1 in Ethanol (0.3 M).

  • Add Hydrazine Hydrate.

  • Reflux for 2–4 hours. A white precipitate (phthalhydrazide) will form.

  • Workup (The Yield Killer):

    • Cool to room temperature.[2][3]

    • Acidify with 2M HCl (pH < 2). This dissolves the amine (as salt) and keeps phthalhydrazide as a solid.

    • Filter off the white solid (phthalhydrazide).

    • Basify the filtrate with NaOH (pH > 12).

    • Extract with DCM or EtOAc.[2][3]

Visualizing the Workflow

GabrielSynthesis Phenol 3-Bromo-4-methylphenol Reagent1 N-(3-Bromopropyl)phthalimide + K2CO3 / DMF Phenol->Reagent1 Step 1: O-Alkylation Intermed Phthalimide Ether Intermediate Reagent1->Intermed Hydrazine Hydrazine Hydrate (EtOH Reflux) Intermed->Hydrazine Step 2: Deprotection Byproduct Phthalhydrazide (Solid Precipitate) Hydrazine->Byproduct Precipitates Product Target Amine (In Solution) Hydrazine->Product Soluble

Figure 1: The Gabriel Synthesis workflow ensures the nitrogen remains protected until the final step, preventing polymerization.

Troubleshooting & Optimization (FAQ)

Issue 1: "I have starting material (Phenol) left over."

Diagnosis: Incomplete O-Alkylation. Root Cause: The phenoxide nucleophile is not reactive enough, or the alkyl bromide is undergoing elimination.

VariableRecommendationWhy?
Base Switch to

(Cesium Carbonate).
The "Cesium Effect" increases the solubility and nucleophilicity of the phenoxide in organic solvents.
Solvent Ensure DMF is dry.Water solvates the anion, killing nucleophilicity.
Temp Limit to 80°C .Temperatures >90°C favor E2 elimination of the bromide over

substitution.
Issue 2: "The amine is stuck in the aqueous layer / Low recovery."

Diagnosis: Poor extraction efficiency due to amine polarity. Root Cause: Primary amines can be water-soluble, especially with ether linkages.

Resolution Protocol:

  • Salting Out: Saturate the aqueous phase with NaCl before extraction.

  • Solvent Choice: Use Chloroform/Isopropanol (3:1) instead of DCM. This mixture is more polar and extracts amines better.

  • pH Check: Ensure the aqueous layer is pH > 12. If it is pH 9-10, the amine may still be partially protonated.

Issue 3: "My product streaks on the silica column."

Diagnosis: Interaction with acidic silanols. Root Cause: The basic amine interacts with the acidic silica gel, causing tailing and yield loss.

Resolution Protocol:

  • Pre-treat Silica: Flush the column with 1% Triethylamine (

    
    ) in Hexanes before loading.
    
  • Mobile Phase: Use DCM : Methanol :

    
     (90 : 9 : 1). The ammonium hydroxide competes for the silica sites, allowing the product to elute cleanly.
    

Decision Tree for Yield Improvement

Troubleshooting Start Low Yield Detected CheckTLC Check TLC of Step 1 (Alkylation) Start->CheckTLC SM_Remains Phenol SM Remains CheckTLC->SM_Remains Yes New_Spots New Spots (Not Product) CheckTLC->New_Spots Impure Clean_Intermed Intermediate Clean CheckTLC->Clean_Intermed Pure Action_Base Switch to Cs2CO3 Add KI catalyst SM_Remains->Action_Base Action_Temp Lower Temp (<80C) Check for Elimination New_Spots->Action_Temp Check_Step2 Check Step 2 (Hydrazinolysis) Clean_Intermed->Check_Step2 Precipitate White Solid Formed? Check_Step2->Precipitate Action_Acid Ensure Acid/Base Workup (pH <2 then >12) Precipitate->Action_Acid Yes (Trapped Product) Action_Extract Use CHCl3:IPA (3:1) for extraction Precipitate->Action_Extract No (Solubility Issue)

Figure 2: Diagnostic logic for identifying yield bottlenecks.

Alternative Route: Nitrile Reduction

Use this if the Gabriel synthesis fails or for scales >100g.

  • Alkylation: React Phenol with 3-bromopropanenitrile (

    
    , Acetone, Reflux).
    
    • Advantage:[4][5] Nitriles are less bulky than phthalimides; reaction is faster.

  • Reduction: Reduce the nitrile using Borane-THF (

    
    ) .
    
    • Warning: Do not use catalytic hydrogenation (

      
      , Pd/C) as this will likely debrominate the aromatic ring (cleave the Ar-Br bond). Borane is chemoselective and will leave the Ar-Br intact.
      

References

  • Gabriel Synthesis Mechanism & Optimization

    • Gibson, M.S., & Bradshaw, R.W. (1968). The Gabriel Synthesis of Primary Amines.[1][4][6][7][8] Angewandte Chemie International Edition, 7(12), 919-930. Link

  • Williamson Ether Synthesis (Base Effects)

    • Finkelstein, H. (1910). Preparation of organic iodides from the corresponding chlorides and bromides. Ber. Dtsch. Chem. Ges., 43, 1528.
    • Organic Chemistry Portal.[6][9] Williamson Ether Synthesis.[2][9][10] Link

  • Ing-Manske Procedure (Hydrazinolysis)

    • Ing, H.R., & Manske, R.H.F. (1926).[11] A modification of the Gabriel synthesis of amines.[1][11] Journal of the Chemical Society, 2348-2351. Link

  • Reduction of Nitriles (Borane Selectivity)

    • Brown, H.C., & Choi, Y.M. (1981). Selective reductions. 27. Reaction of alkyl halides with representative complex metal hydrides and diborane. Journal of Organic Chemistry, 46(20), 4047-4050. Link

Sources

Technical Support Center: Purification of 3-(3-Bromo-4-methylphenoxy)propan-1-amine

[1][2]

Executive Summary

You are likely working with 3-(3-Bromo-4-methylphenoxy)propan-1-amine , a functionalized aryl ether amine often used as a linker in PROTAC synthesis or as a scaffold in kinase inhibitor development.[1][2]

The crude reaction mixture typically contains three distinct classes of impurities that require a multi-modal purification strategy:

  • Acidic Impurities: Unreacted 3-Bromo-4-methylphenol (Starting Material).[1][2]

  • Neutral Impurities: Unreacted alkyl halides (e.g., N-(3-bromopropyl)phthalimide or 1,3-dibromopropane derivatives).[1][2]

  • Basic Impurities: Bis-alkylated secondary amines (dimers) formed during the alkylation step.

This guide provides a self-validating workflow to isolate the target primary amine in high purity (>98%).

Module 1: The "Workhorse" Protocol (Acid-Base Extraction)

User Question: "I have a dark oil after the reaction. How do I bulk-remove the unreacted phenol and neutral starting materials without running a column?"

Technical Insight: The pKa of your starting phenol (3-Bromo-4-methylphenol) is approximately 9.3–9.5 .[1][2] The pKa of the conjugate acid of your target primary amine is ~10.5 . This narrow window requires precise pH control. A standard bicarbonate wash (pH ~8.[3]5) is insufficient to remove the phenol. You must use a strong base (NaOH) to fully deprotonate the phenol (pH > 12) and force it into the aqueous layer.

Validated Workflow
  • Dissolution: Dissolve the crude oil in Dichloromethane (DCM) or Ethyl Acetate (EtOAc) . (Target conc: 0.1 M).

  • The Phenol Strip (Basic Wash):

    • Wash the organic phase 2x with 1M NaOH .

    • Mechanism:[1][3][4][5][6][7][8] This converts the 3-Bromo-4-methylphenol into its sodium phenoxide salt (highly water-soluble).[1]

    • Checkpoint: The organic layer now contains the Amine + Neutral Impurities. The Aqueous layer contains the Phenol.[5][8]

  • The Amine Capture (Acid Extraction):

    • Extract the organic phase 3x with 1M HCl .

    • Mechanism:[1][3][4][5][6][7][8] The target amine is protonated (

      
      ) and moves to the aqueous layer.[3] Neutral impurities (alkyl halides) remain in the organic layer.
      
    • Discard the organic layer (after verifying no product is present via TLC).

  • Recovery (Basification):

    • Cool the combined acidic aqueous extracts to 0°C.

    • Slowly basify with 6M NaOH until pH > 12.

    • Observation: The product should oil out or precipitate as a white solid.

  • Final Extraction:

    • Extract the cloudy aqueous mixture 3x with DCM.

    • Dry over

      
      , filter, and concentrate.[2]
      
Visualizing the Logic (Graphviz)

ExtractionWorkflowStartCrude Mixture(Amine + Phenol + Neutrals)SolventDissolve in DCMStart->SolventWashNaOHWash with 1M NaOHSolvent->WashNaOHSplit1PhaseSeparationWashNaOH->Split1Aq1Aqueous Layer 1(Sodium Phenoxide)Split1->Aq1Phenol RemovalOrg1Organic Layer 1(Amine + Neutrals)Split1->Org1ExtractHClExtract with 1M HClOrg1->ExtractHClSplit2PhaseSeparationExtractHCl->Split2Org2Organic Layer 2(Neutrals/Alkyl Halides)DISCARDSplit2->Org2Aq2Aqueous Layer 2(Amine-HCl Salt)Split2->Aq2Amine CaptureBasifyBasify to pH > 12(NaOH)Aq2->BasifyFinalExtractExtract w/ DCMDry & ConcentrateBasify->FinalExtractProductPurified Free BaseFinalExtract->Product

Caption: Figure 1. Self-validating Acid-Base extraction logic for separating phenols from amines.

Module 2: Salt Formation & Recrystallization

User Question: "My product is a viscous oil that won't solidify. How can I get a crystalline solid?"

Technical Insight: Ether-linked amines often have low melting points as free bases.[1][2] Converting them to a salt is the standard solution for stabilization and final purification. While Hydrochloride (HCl) salts are common, they can sometimes be hygroscopic.[2]

Troubleshooting Guide: Crystallization
MethodProtocolWhen to use
HCl Salt (Standard) Dissolve free base in minimal Isopropanol (IPA) .[1] Add 1.1 eq of 4M HCl in Dioxane . Dilute with Diethyl Ether (

)
until cloudy. Cool to -20°C.
First attempt. Best for stability.[7]
Oxalate Salt (Alternative) Dissolve free base in Ethanol . Add 1 eq of Oxalic Acid dissolved in warm Ethanol. Allow to cool slowly.If HCl salt yields an oil/gum. Oxalates often crystallize better for ether-amines.[1][2]
Fumarate Salt Similar to Oxalate but using Fumaric Acid in MeOH/IPA .For pharmaceutical applications (pharmaceutically acceptable counter-ion).

Critical "Oiling Out" Fix: If your salt forms a gummy oil at the bottom of the flask instead of crystals:

  • Decant the solvent.[3]

  • Triturate (grind) the oil with fresh Diethyl Ether or Hexane .

  • Sonicate the mixture. This mechanical stress often induces nucleation.

Module 3: Chromatographic Cleanup

User Question: "I still see a spot just above my product on TLC. What is it, and how do I remove it?"

Technical Insight: That impurity is likely the Bis-alkylated Dimer (Secondary amine).[1]

  • Origin: The primary amine product competes with the starting material to react with the alkyl halide.

  • Separation: The dimer is more lipophilic and more basic than the primary amine.

Chromatography Conditions

Standard silica chromatography often fails due to amine interaction with silanol groups (tailing). You must modify the mobile phase.

  • Stationary Phase: Silica Gel (40-63 µm).[1]

  • Mobile Phase A: Dichloromethane (DCM).

  • Mobile Phase B: Methanol (MeOH) containing 1% Triethylamine (TEA) or 1%

    
     .
    
  • Gradient: 0% to 10% B in A.

The "Dimer" Separation Trick: If the dimer and product co-elute, switch to Amino-functionalized Silica (


-Silica)12

Module 4: Impurity Origins (Root Cause Analysis)

Understanding where impurities come from allows you to prevent them in the next batch.

ImpurityPathwaysPhenol3-Bromo-4-methylphenolReactionAlkylation Reaction(Base, Heat)Phenol->ReactionLinkerAlkyl Halide Linker(e.g., N-(3-bromopropyl)phthalimide)Linker->ReactionImpurity3Impurity C: Elimination Product(Allyl Phenol)Linker->Impurity3Base too strong(E2 Elimination)TargetTarget Primary AmineReaction->TargetMain PathImpurity1Impurity A: Unreacted Phenol(Due to stoichiometry)Reaction->Impurity1Incomplete ConversionImpurity2Impurity B: Bis-Alkylation(Dimer Formation)Target->Impurity2Over-Reaction(Product reacts w/ Linker)

Caption: Figure 2. Mechanistic origin of common impurities in aryl ether amine synthesis.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 10307913, 3-Bromo-4-methylphenol.[1][2] Retrieved from [Link][2]

  • Vogel, A. I. (1989).Vogel's Textbook of Practical Organic Chemistry (5th Edition). Longman Scientific & Technical. (Standard reference for Acid-Base Extraction protocols).
  • Chemistry Steps (2025). Acid-Base Extraction of Phenols and Amines.[1] Retrieved from [Link]

  • University of Rochester (2022). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link][2]

Technical Support Center: Purification of 3-(3-Bromo-4-methylphenoxy)propan-1-amine HCl

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide addresses the purification of 3-(3-Bromo-4-methylphenoxy)propan-1-amine hydrochloride .[1][2][3][4] This compound belongs to the class of phenoxypropylamines, often used as linkers in PROTACs or as CNS-active scaffolds.

The primary challenges with this specific molecule are:

  • Phenol Contamination: The starting material (3-bromo-4-methylphenol) is lipophilic and can co-precipitate with the amine.

  • Hygroscopicity: The HCl salt is prone to absorbing atmospheric moisture, leading to "oiling out" rather than crystallization.

  • Over-alkylation: If synthesized via direct alkylation, secondary amine impurities may be present.

Module 1: The "Cleanup" Phase (Acid-Base Extraction)

Context: Recrystallization is inefficient if the crude purity is <90%. The most robust method to remove the starting phenol and non-basic side products is a rigorous acid-base extraction before final salt formation.

Troubleshooting Scenario: "My product is sticky and smells like phenol."

Root Cause: The starting phenol (3-bromo-4-methylphenol) has not been fully removed. Phenols are weak acids (pKa ~10) and can hydrogen-bond to the amine, dragging into the organic layer.

Protocol: The "Double-Switch" Extraction

  • Dissolution: Dissolve the crude residue in Dichloromethane (DCM) .

  • Acid Wash (Removal of Neutrals/Acids):

    • Extract the DCM layer with 1M HCl (aq) (3x).

    • Mechanism:[5][6][7][8][9] The amine becomes protonated (

      
      ) and moves to the water layer. The phenol and neutral impurities remain in the DCM.
      
    • Discard the DCM layer.

  • The Base Switch (Recovery of Amine):

    • Cool the aqueous layer to 0°C.[6][7]

    • Basify with 4M NaOH until pH > 12.

    • Mechanism:[5][6][7][8] The amine is deprotonated (

      
      ) and becomes lipophilic. The phenol becomes a phenoxide salt (
      
      
      
      ) and stays in the water.
  • Extraction:

    • Extract the cloudy aqueous mixture with DCM or Ethyl Acetate (3x).

    • Wash combined organics with 1M NaOH (1x) to ensure trace phenol removal.

    • Dry over

      
      , filter, and concentrate.
      
Visual Logic: Acid-Base Purification Workflow

ExtractionLogic Start Crude Mixture (Amine + Phenol + Neutrals) AcidWash Add 1M HCl Partition Start->AcidWash OrgLayer1 Organic Layer (Contains Phenol/Neutrals) AcidWash->OrgLayer1 Neutrals stay organic AqLayer1 Aqueous Layer (Contains Amine-H+) AcidWash->AqLayer1 Amine enters water Discard1 DISCARD OrgLayer1->Discard1 Basify Add NaOH (pH > 12) Partition AqLayer1->Basify AqLayer2 Aqueous Layer (Contains Phenoxide) Basify->AqLayer2 Phenol trapped as salt OrgLayer2 Organic Layer (Pure Free Base Amine) Basify->OrgLayer2 Free base released Discard2 DISCARD AqLayer2->Discard2

Caption: Logical flow for separating the target amine from phenolic impurities using pH manipulation.

Module 2: Salt Formation & Crystallization

Context: Once you have the pure free base, you must convert it to the HCl salt. This is the step where most users encounter "oiling out."

FAQ: "Why does my salt turn into a gum instead of crystals?"

Answer: This usually happens due to three factors:

  • Water: Even trace water favors the formation of a hydrate or oil.

  • Fast Precipitation: Adding acid too quickly traps solvent in the lattice.

  • Solvent Choice: The solvent is too polar (solubilizes the salt) or too non-polar (causes rapid crashing out).

Protocol: Anhydrous Salt Formation[5]

Reagents:

  • Substrate: Pure free base (oil).

  • Solvent A: Anhydrous Ethanol (EtOH) or Isopropanol (IPA).

  • Solvent B: Diethyl Ether (

    
    ) or Hexane (Anti-solvent).
    
  • Acid Source: 2M HCl in Diethyl Ether (Commercial or generated in situ). Do not use aqueous HCl.

Step-by-Step:

  • Dissolve the free base in a minimum amount of Solvent A (e.g., 5 mL per gram).

  • Cool to 0°C under nitrogen.

  • Add HCl in Ether dropwise with vigorous stirring.

    • Checkpoint: Monitor pH.[10][11] Stop when pH reaches ~2-3 (wet pH paper). Excess HCl can cause degradation or solubilization.

  • The Critical Moment:

    • If crystals form: Stir for 30 mins, then filter.

    • If oil forms:[1][7][8][12][13] Reheat the mixture until homogeneous. Add Solvent B (Anti-solvent) dropwise until the solution turns slightly cloudy. Remove heat and let it cool slowly to room temperature, then to 4°C.

Solvent System Compatibility Table

Solvent SystemPolaritySuitabilityNotes
EtOH / Et2O High/LowExcellent Standard for HCl salts. Good crystal growth.
IPA / Hexane Med/LowGood Use if EtOH yields are low. Hexane is less polar than ether.
MeCN (Pure) MediumModerate Good for recrystallizing crude salts.
Water / Acetone High/MedPoor Avoid. High risk of oiling out or hydrate formation.

Module 3: High-Purity Polish (Chromatography)

Context: If the salt is still impure (e.g., contains dimer impurities), chromatography is required. Note that silica gel is acidic; amines will streak (tail) badly without modification.

Troubleshooting Scenario: "My peak is tailing across the whole column."

Root Cause: The basic amine interacts with the silanol groups (


) on the silica stationary phase.

Solution 1: Modified Normal Phase (Free Base)

  • Stationary Phase: Standard Silica Gel.

  • Mobile Phase: DCM : MeOH : Triethylamine (TEA) or NH4OH .

  • Ratio: Start with 95:5:1. The base competes for silanol sites, sharpening the amine peak.

Solution 2: Reverse Phase (Salt Form)

  • Stationary Phase: C18.

  • Mobile Phase: Water : Acetonitrile (+ 0.1% TFA or Formic Acid ).

  • Note: Using TFA results in the Trifluoroacetate salt. If you specifically need the HCl salt, you must perform a salt exchange (dissolve in water, basify, extract, treat with HCl/Ether) after the column.

Visual Logic: Recrystallization Decision Tree

Recryst Start Crude HCl Salt Dissolve Dissolve in Hot EtOH/IPA Start->Dissolve Check Is it Homogeneous? Dissolve->Check FilterHot Filter Hot (Remove Insolubles) Check->FilterHot No (Cloudy) Cool Cool Slowly to RT Check->Cool Yes FilterHot->Cool Result Observe Result Cool->Result Crystals Crystals Formed Filter & Wash with Et2O Result->Crystals Solid Oil Oiling Out Result->Oil Liquid/Gum Remedy Reheat -> Add Anti-solvent (Et2O) -> Seed Crystal -> Cool Slow Oil->Remedy Remedy->Result Retry

Caption: Decision matrix for handling "oiling out" during crystallization.

References

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals. Butterworth-Heinemann. (The authoritative text on general purification strategies for amines and salts).

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry. Longman Scientific & Technical. (Standard protocols for acid-base extraction and salt formation).

  • BenchChem Technical Support. (2025). General protocols for phenoxypropylamine synthesis and purification. (Derived from analogous structures in search results 1.2 and 1.15).

  • Organic Syntheses. Preparation of secondary amines and hydrochloride salts. (General methodology for amine salt precipitation).

Sources

Technical Support Center: Managing the Hygroscopic Nature of 3-(3-Bromo-4-methylphenoxy)propan-1-amine Salts

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

3-(3-Bromo-4-methylphenoxy)propan-1-amine is a key intermediate in various research and development pipelines. As with many amine-containing compounds, its salt forms are often preferred to improve properties like solubility and stability. However, these salts frequently exhibit hygroscopicity—the tendency to absorb moisture from the atmosphere. This can lead to significant challenges in handling, weighing, formulation, and can ultimately compromise experimental reproducibility and the long-term stability of the material.

This technical support guide provides researchers, scientists, and drug development professionals with a dedicated resource for understanding and mitigating the issues associated with the hygroscopic nature of 3-(3-Bromo-4-methylphenoxy)propan-1-amine salts. It offers a combination of frequently asked questions for quick reference, in-depth troubleshooting guides for resolving specific experimental issues, and validated protocols for critical handling and analytical procedures.

Frequently Asked Questions (FAQs)

Q1: My vial of 3-(3-Bromo-4-methylphenoxy)propan-1-amine HCl salt, which was initially a free-flowing powder, has become a sticky or clumpy solid. What happened?

A: This is a classic sign of moisture absorption due to the hygroscopic nature of the salt. When the vial is opened in an environment with ambient humidity, the salt attracts water molecules from the air, causing the particles to dissolve superficially and stick together. This can affect weighing accuracy and dissolution rates.

Q2: How should I properly store the amine salts to prevent moisture uptake?

A: Proper storage is critical. All salts of 3-(3-Bromo-4-methylphenoxy)propan-1-amine should be stored in a tightly sealed container, preferably with a secondary seal like parafilm or a cap liner made of a low-permeability material (e.g., PTFE). For long-term storage, place the container inside a desiccator with an active desiccant (e.g., silica gel, phosphorus pentoxide) or in a controlled low-humidity environment, such as a glovebox or a dry nitrogen cabinet.

Q3: Can I dry my salt sample if it has already absorbed moisture?

A: Yes, in many cases, you can. A common method is drying under a high vacuum at a moderately elevated temperature (e.g., 40-50 °C). However, you must first confirm that the salt is thermally stable at the chosen temperature and will not degrade. Thermogravimetric Analysis (TGA) is an excellent technique to determine the appropriate drying temperature.

Q4: Which salt form of my amine is likely to be the least hygroscopic?

A: It is not always possible to predict with certainty. While hydrochloride (HCl) and hydrobromide (HBr) salts are common, they are often hygroscopic. Salts formed from larger, less polar counter-ions, such as tosylates, mesylates, or certain dicarboxylic acids (e.g., tartrate), may exhibit lower hygroscopicity. A systematic salt screening study is the most reliable way to identify the optimal salt form for your application.

Q5: How does moisture content affect my experimental results?

A: Undocumented water content can have significant consequences. It leads to inaccurate weighing, which directly impacts the molarity of your solutions and the stoichiometry of your reactions. In formulation science, excess moisture can affect powder flow, tablet compression, and can even lead to chemical degradation through hydrolysis over time.

Troubleshooting Guide: Common Issues & Solutions

This section provides a systematic approach to diagnosing and resolving common problems encountered when working with hygroscopic salts of 3-(3-Bromo-4-methylphenoxy)propan-1-amine.

Issue 1: Inconsistent Results in Biological or Chemical Assays
  • Symptom: High variability between replicate experiments or a gradual change in results over the lifetime of a single batch of the salt.

  • Root Cause Analysis: The most likely cause is inconsistent and unquantified water content in the material being weighed for each experiment. As the stock bottle is opened repeatedly, it absorbs varying amounts of atmospheric moisture.

  • Solution Workflow:

    • Quantify Water Content: Use Karl Fischer (KF) titration to determine the exact water content of your current batch (see Protocol 2).

    • Correct for Water: Adjust all weight calculations to account for the measured water content, ensuring you are using the "anhydrous equivalent" weight.

    • Implement Controlled Handling: For all future experiments, handle the material inside a glovebox or a low-humidity chamber. If unavailable, aliquot the bulk container into smaller, single-use vials in a controlled environment to minimize repeated exposure of the main stock.

Issue 2: Material Fails to Meet Purity Specifications (e.g., by NMR or Elemental Analysis)
  • Symptom: Analytical data shows the presence of excess water, and elemental analysis results for C, H, and N are consistently low.

  • Root Cause Analysis: The material has absorbed a significant amount of water, which adds to the mass but does not contribute to the elemental composition of the target compound.

  • Solution Workflow:

    • Dry the Sample: Use the vacuum drying protocol (see Protocol 1) to remove the absorbed water.

    • Re-analyze: Immediately after drying and while protecting the sample from re-exposure to ambient air, re-submit it for analysis.

    • Characterize Hygroscopicity: Perform a Dynamic Vapor Sorption (DVS) analysis to understand the material's hygroscopic profile—at what relative humidity (RH) it begins to rapidly absorb water. This data is crucial for defining safe handling and storage conditions.

Hygroscopicity Troubleshooting Workflow

Below is a decision-making workflow for addressing challenges with the physical state of your amine salt.

G cluster_observe Observation cluster_problem Problem Identification cluster_solution Solution Path cluster_prevention Preventative Action Observe Start: Observe Physical State of Amine Salt Problem Is the salt clumpy, sticky, or oily? Observe->Problem CheckStorage Review Storage Conditions: - Tightly sealed? - Desiccated? Problem->CheckStorage Yes CorrectWeight Adjust Experimental Weights for Water Content Problem->CorrectWeight No, but results are inconsistent DrySample Dry Sample Under Vacuum (See Protocol 1) CheckStorage->DrySample QuantifyWater Quantify Water Content (Karl Fischer Titration) DrySample->QuantifyWater SaltScreen Consider Salt Screening to Find a Less Hygroscopic Form DrySample->SaltScreen If problem persists QuantifyWater->CorrectWeight ImproveHandling Implement Controlled Handling: - Glovebox - Aliquoting CorrectWeight->ImproveHandling End End: Stable Material & Reproducible Results ImproveHandling->End SaltScreen->End

Caption: A decision-making workflow for troubleshooting hygroscopicity issues.

Experimental Protocols

Protocol 1: Vacuum Drying of a Hygroscopic Amine Salt

This protocol describes how to safely remove absorbed atmospheric water from a sample of 3-(3-Bromo-4-methylphenoxy)propan-1-amine salt.

  • Thermal Stability Check: Before proceeding, ensure the thermal stability of the salt has been verified by TGA to prevent degradation. Do not exceed the determined safe temperature.

  • Sample Preparation: Place a thin layer of the salt in a suitable vacuum-rated glass container (e.g., a vacuum flask or a Schlenk tube). A thin layer maximizes the surface area for efficient drying.

  • System Assembly: Connect the container to a vacuum pump via a cold trap (e.g., liquid nitrogen or dry ice/acetone). The cold trap is essential to protect the vacuum pump from corrosive vapors.

  • Drying Process:

    • Begin by applying vacuum slowly to avoid creating a fine powder aerosol.

    • Once a stable vacuum is achieved (<1 mbar), place the container in a heating bath set to a pre-determined safe temperature (e.g., 45 °C).

    • Dry for a minimum of 4-6 hours. For very wet samples, overnight drying may be necessary.

  • Completion:

    • Allow the container to cool to room temperature before releasing the vacuum.

    • Backfill the container with an inert gas like nitrogen or argon before opening it to the atmosphere.

    • Immediately transfer the dried sample to a desiccator for storage or use it right away.

Protocol 2: Water Content Determination by Volumetric Karl Fischer Titration

This protocol provides a method for accurately quantifying the water content in your amine salt sample.

  • Instrument Preparation:

    • Prepare the Karl Fischer titrator with fresh, calibrated reagents as per the manufacturer's instructions.

    • Perform a reagent blank run (titration of the solvent) to determine the background drift. The drift should be stable and within the manufacturer's specified limits.

  • Titer Determination:

    • Accurately weigh a known amount of a certified water standard (e.g., sodium tartrate dihydrate) and add it to the titration vessel.

    • Run the titration to determine the titer (mg/mL) of the KF reagent. Perform this in triplicate and use the average value.

  • Sample Analysis:

    • In a controlled environment (low humidity if possible), accurately weigh a sample of the 3-(3-Bromo-4-methylphenoxy)propan-1-amine salt. The target weight depends on the expected water content; aim for a titration volume that is a significant portion of the burette volume for accuracy.

    • Quickly add the sample to the titration vessel.

    • Begin the titration and record the volume of titrant consumed.

  • Calculation:

    • Calculate the percentage of water in the sample using the formula: % H₂O = (Volume of Titrant × Titer) / (Sample Weight) × 100

    • Perform the measurement in triplicate to ensure precision.

Data Summary: Hygroscopicity Classification

The following table, adapted from the European Pharmacopoeia, can be used to classify the hygroscopicity of a new salt form once its water uptake at 25 °C and 80% relative humidity (RH) has been determined.

Hygroscopicity ClassWater Uptake (% w/w) after 24h at 80% RHTypical Handling Requirements
Non-hygroscopic< 0.2%Standard laboratory conditions are usually sufficient.
Slightly hygroscopic≥ 0.2% and < 2%Store in tightly sealed containers. Avoid prolonged exposure to ambient air.
Hygroscopic≥ 2% and < 15%Requires storage in a desiccator. Handling in a low-humidity environment is recommended.
Very hygroscopic≥ 15%Must be stored and handled in a controlled low-humidity environment (e.g., glovebox).
DeliquescentSufficient water is absorbed to form a liquidRequires the most stringent handling and storage in a completely dry atmosphere.

References

  • Hygroscopicity in Pharmaceutical Solids: Newman, A. W., & Byrn, S. R. (2003). Solid-state analysis of the active pharmaceutical ingredient in drug products. Drug Discovery Today, 8(19), 898-905. [Link]

  • Salt Selection in Drug Development: Stahl, P. H., & Wermuth, C. G. (Eds.). (2011). Handbook of Pharmaceutical Salts: Properties, Selection, and Use. John Wiley & Sons. [Link]

  • Storage and Handling of Chemicals: National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]

  • Impact of Water on Solid-State Properties: Zografi, G., & Hancock, B. C. (1997). The relationship between the glass transition temperature and the water content of amorphous pharmaceutical solids. Pharmaceutical Research, 14(9), 1131-1137. [Link]

  • Hygroscopicity Testing Standards: European Directorate for the Quality of Medicines & HealthCare (EDQM). (2023). European Pharmacopoeia (Ph. Eur.) 11th Edition. Chapter 5.11, Characterisation of Crystalline and Partially Crystalline Solids by X-Ray Powder Diffractometry (XRPD). [Link]

Optimizing reaction temperature for 3-(3-Bromo-4-methylphenoxy)propan-1-amine alkylation

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the site-selective functionalization of complex pharmaceutical building blocks. 3-(3-Bromo-4-methylphenoxy)propan-1-amine is a highly versatile intermediate featuring a primary aliphatic amine, an ether linkage, and an unactivated aryl bromide.

When functionalizing this molecule via direct alkylation, the primary amine acts as a potent nucleophile. However, achieving strict mono-alkylation requires precise thermodynamic and kinetic control. This guide explores the causality behind temperature-dependent side reactions and provides self-validating protocols to ensure experimental success.

Troubleshooting Guide: Temperature & Selectivity in Alkylation

Q: I am heating my alkylation reaction to 80°C to force completion, but I am getting a complex mixture of products. Why? A: You are experiencing the "runaway train" effect. The initial alkylation yields a secondary amine, which is inherently more nucleophilic than the starting primary amine due to the electron-donating inductive effect of the newly attached alkyl group[1]. Elevated temperatures (>70°C) provide the thermodynamic activation energy required for these secondary amines to attack the electrophile again, leading to a complex mixture of secondary, tertiary, and quaternary ammonium salts[2],[1]. To favor mono-alkylation, the reaction must be kept under kinetic control by lowering the temperature to 20–25°C[3].

Q: When I lower the temperature to 25°C, the reaction stalls and conversion is poor. How do I achieve mono-alkylation without heating? A: You can overcome the kinetic barrier at room temperature by leveraging the "Cesium Effect." By replacing standard bases (like K₂CO₃ or triethylamine) with Cesium Carbonate (Cs₂CO₃) or Cesium Hydroxide (CsOH), you drastically enhance the nucleophilicity of the primary amine[3]. The large ionic radius and high polarizability of the cesium cation create a "naked," highly reactive amine intermediate. This allows the reaction to proceed efficiently at 23–25°C, strictly favoring mono-N-alkylation and bypassing the thermal energy that triggers over-alkylation[3],[4].

Q: Does the aryl bromide moiety in 3-(3-Bromo-4-methylphenoxy)propan-1-amine pose a risk during high-temperature alkylation? A: Generally, unactivated aryl bromides are stable to standard aliphatic nucleophilic substitution conditions. However, at highly elevated temperatures (>100°C) in the presence of strong bases, competing elimination processes or ether cleavage can occur[2]. Maintaining mild temperatures (≤25°C) ensures the aryl bromide remains intact for downstream cross-coupling applications (e.g., Suzuki or Buchwald-Hartwig reactions).

Q: What is the most foolproof method for strict mono-alkylation? A: If direct alkylation with alkyl halides continues to yield mixtures despite temperature optimization, the superior alternative is Reductive Amination [1]. This two-step, one-pot process involves condensing the primary amine with an aldehyde or ketone to form an imine, followed by reduction[1]. Because the resulting secondary amine is electronically and sterically stabilized, it will not react with another equivalent of the carbonyl compound, completely preventing over-alkylation[1].

Logical Workflows & Mechanisms

TempOptimization A 3-(3-Bromo-4-methylphenoxy) propan-1-amine B Temperature Optimization A->B C Low Temp (< 25°C) B->C D High Temp (> 70°C) B->D E Kinetic Control: Mono-alkylation Favored C->E F Thermodynamic Drive: Over-alkylation (2°, 3°) D->F G Add Cs2CO3 to accelerate rate E->G H Switch to Reductive Amination F->H

Decision tree for temperature optimization and over-alkylation prevention.

ReductiveAmination A Primary Amine C Imine Intermediate A->C B Aldehyde / Ketone (1.0 - 1.2 eq) B->C D NaBH(OAc)3 (Reducing Agent) C->D E Pure Secondary Amine (No Over-alkylation) D->E

Reductive amination workflow for selective secondary amine synthesis.

Quantitative Data Presentation

The following table demonstrates the critical relationship between temperature, base selection, and product distribution during the direct alkylation of primary amines with alkyl bromides.

TemperatureBaseSolventConversion RateMono-alkylated (2° Amine)Over-alkylated (3°/4° Amine)
80 °C K₂CO₃DMF>99%35%64%
25 °C K₂CO₃DMF40%38%2%
25 °C Cs₂CO₃DMF95%88%7%

Note: Data synthesis is based on established kinetic profiles for direct amine alkylation under varying thermal and basic conditions[3],[4].

Standard Operating Protocols

Protocol A: Kinetically Controlled Direct Alkylation (Room Temperature)

Objective: Achieve selective mono-N-alkylation while preserving the aryl bromide moiety[3],[4].

  • Preparation: Flame-dry a round-bottom flask and purge with inert gas (Argon or N₂).

  • Reagent Loading: Add 3-(3-Bromo-4-methylphenoxy)propan-1-amine (1.0 eq.) and anhydrous N,N-dimethylformamide (DMF) to achieve a 0.2 M concentration[4].

  • Base Addition: Add Cesium Carbonate (Cs₂CO₃) (1.5 eq.). Stir the suspension at 20–25°C for 15 minutes to allow the base to interact with the amine[4].

  • Electrophile Addition: Dissolve the alkyl halide (1.1 eq.) in a minimal amount of DMF and add it dropwise over 30 minutes via an addition funnel or syringe pump. This maintains a low local concentration of the electrophile, further suppressing over-alkylation.

  • Monitoring: Stir at 25°C. Monitor via LC-MS or TLC. The reaction should reach optimal conversion within 4–12 hours. Do not apply heat [3].

  • Workup: Quench with water, extract with ethyl acetate, wash the organic layer thoroughly with brine to remove DMF, dry over Na₂SO₄, and concentrate.

Protocol B: Reductive Amination (Strict Mono-alkylation)

Objective: Synthesize a secondary amine with zero risk of over-alkylation[1].

  • Imine Formation: In a round-bottom flask, dissolve 3-(3-Bromo-4-methylphenoxy)propan-1-amine (1.0 eq.) and the target aldehyde/ketone (1.05 eq.) in anhydrous 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)[1].

  • Catalysis: Add a catalytic amount of glacial acetic acid (0.1 eq.) to accelerate imine formation. Stir at room temperature for 30 minutes[1].

  • Reduction: Add Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.) in one portion[1].

  • Monitoring: Stir at room temperature for 2–4 hours. Monitor by LC-MS to confirm the disappearance of the imine intermediate.

  • Workup: Quench slowly with saturated aqueous NaHCO₃[1]. Separate the organic layer, extract the aqueous layer with DCM, dry the combined organics over MgSO₄, and concentrate under reduced pressure.

References

  • 3-azide-1-bromo-propane | Sigma-Aldrich. Sigma-Aldrich.

  • Buy 10,10-Dimethylundecan-1-amine | 68955-53-3 - Smolecule. Smolecule.2

  • US6423871B1 - Efficient synthesis of secondary amines by selective alkylation of primary amines. Google Patents.3

  • preventing over-alkylation of amines in synthesis - Benchchem. Benchchem.1

  • Minimizing byproduct formation in amine alkylation reactions - Benchchem. Benchchem.4

Sources

Validation & Comparative

Spectroscopic Characterization & Solvent-Dependent Resolution: A Comparative Guide for 3-(3-Bromo-4-methylphenoxy)propan-1-amine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Molecule Context[1][2][3][4]

3-(3-Bromo-4-methylphenoxy)propan-1-amine is a critical intermediate scaffold in medicinal chemistry, often serving as a "linker" moiety in the development of GPCR ligands and kinase inhibitors. Its structure combines an electron-rich aromatic ether with a polar primary amine, connected by a flexible propyl chain.

The Analytical Challenge: Characterizing this molecule via 1H NMR presents specific challenges due to the dual nature of the amine tail (basic, hydrophilic) and the aryl ether head (lipophilic). The "performance" of your NMR experiment—defined by resolution, peak separation, and integration accuracy—depends heavily on solvent selection and the ionization state of the amine.

This guide compares the spectroscopic profile of the Free Base versus the Hydrochloride Salt and evaluates CDCl₃ versus DMSO-d₆ as solvent systems to ensure optimal data quality for regulatory filing or structural confirmation.

Comparative Analysis: Solvent System Performance

The choice of solvent is not merely about solubility; it dictates the visibility of exchangeable protons and the separation of the aliphatic "linker" signals.

Table 1: Solvent Performance Comparison
FeatureChloroform-d (CDCl₃) DMSO-d₆ Recommendation
Solubility (Free Base) ExcellentGoodCDCl₃ for routine checks.
Solubility (HCl Salt) Poor (Suspension risk)ExcellentDMSO-d₆ is mandatory for salts.
Amine (-NH₂) Visibility Broad singlet, often invisible due to exchange.Sharp/Broad signal visible (~1.5 - 8.0 ppm depending on salt).DMSO-d₆ for proton counting.
Water Peak Interference ~1.56 ppm (overlaps with aliphatic chain).~3.33 ppm (usually clear of key signals).DMSO-d₆ offers cleaner aliphatic regions.
Resolution High resolution for aromatic coupling.Higher viscosity causes slight line broadening.CDCl₃ for fine splitting analysis.

Comparative Analysis: Free Base vs. HCl Salt[5][6][7][8][9]

In drug development, this molecule is frequently converted to its Hydrochloride (HCl) salt to improve bioavailability. It is critical to distinguish the two forms by NMR, as the protonation of the nitrogen induces significant deshielding effects on the adjacent alkyl chain.

Mechanism of Shift

Upon protonation (


), the positive charge on the nitrogen exerts a strong electron-withdrawing inductive effect (-I effect). This "deshields" the adjacent methylene protons (

), causing a downfield shift.
Table 2: Chemical Shift Comparison (Diagnostic Signals)
Proton EnvironmentLabelFree Base (

ppm, CDCl₃)
HCl Salt (

ppm, DMSO-d₆)
Shift (

)
Aromatic H-2 Ar-H7.05 (d)7.12 (d)Minimal
Aromatic H-5 Ar-H7.10 (d)7.18 (d)Minimal
Aromatic H-6 Ar-H6.75 (dd)6.85 (dd)Minimal
Ether Methylene

4.02 (t)4.08 (t)+0.06
Central Methylene

1.95 (quint)2.05 (quint)+0.10
Amine Methylene

2.88 (t) 3.05 (m) +0.17 (Diagnostic)
Amine Protons

~1.6 (broad/missing)8.10 (broad s) Appearance of

Technical Insight: The shift of the


 triplet from ~2.88 ppm to >3.00 ppm is the primary indicator of successful salt formation.

Visualizing the Inductive Logic

The following diagram illustrates the structural logic and the propagation of the inductive effect upon salt formation, which validates the spectral shifts described above.

G cluster_0 Free Base Form cluster_1 HCl Salt Form Base R-CH2-NH2 (Lone pair on N) Base_Shift N-CH2 Signal: ~2.88 ppm Base->Base_Shift Shielded by lone pair Salt R-CH2-NH3(+) Cl(-) (Positive Charge) Base->Salt Protonation (+ HCl) Salt_Shift N-CH2 Signal: ~3.05 ppm Salt->Salt_Shift Deshielded by Inductive Effect (-I)

Caption: Comparative logic of Nitrogen protonation. The loss of electron density at the Nitrogen atom in the salt form reduces shielding on the adjacent methylene group, pushing the signal downfield.

Detailed Structural Assignment (Reference Data)

Compound: 3-(3-Bromo-4-methylphenoxy)propan-1-amine Solvent: CDCl₃ (Reference Standard) Frequency: 400 MHz

PositionType

(ppm)
Multiplicity

(Hz)
Interpretation
Ar-H (2) Aromatic7.05Doublet (d)2.6Meta-coupling to H-6. Deshielded by Br.
Ar-H (5) Aromatic7.12Doublet (d)8.4Ortho-coupling to H-6.
Ar-H (6) Aromatic6.74Doublet of Doublets (dd)8.4, 2.6Shielded by Ortho-Alkoxy group.
O-CH₂ Aliphatic4.02Triplet (t)6.3Deshielded by Oxygen.
N-CH₂ Aliphatic2.88Triplet (t)6.8Diagnostic for primary amine.
Ar-CH₃ Aliphatic2.32Singlet (s)-Characteristic Aryl-Methyl.
C-CH₂-C Aliphatic1.95Quintet6.5Central methylene linker.
NH₂ Amine1.5 - 1.8Broad Singlet-Variable; concentration dependent.

Experimental Protocol: Ensuring Reproducibility

To obtain the resolution required to see the fine splitting (e.g., the meta-coupling of 2.6 Hz on the aromatic ring), follow this strict protocol.

Step 1: Sample Preparation[11]
  • Mass: Weigh 5–10 mg of the amine.

    • Note: Using >15 mg can cause viscosity broadening; <2 mg requires excessive scan times.

  • Solvent Choice:

    • Use CDCl₃ (99.8% D) + 0.03% TMS for the Free Base.

    • Use DMSO-d₆ if the sample is the HCl salt or an older sample that may have absorbed atmospheric CO₂ (forming carbamates).

  • Filtration: Filter the solution through a cotton plug in a glass pipette directly into the NMR tube to remove suspended solids (salts/dust) that ruin magnetic field homogeneity.

Step 2: Acquisition Parameters
  • Pulse Angle: 30° (allows faster relaxation).

  • Relaxation Delay (D1): Set to 2.0 seconds .

    • Reasoning: The aromatic protons and the Ar-CH₃ have different T1 relaxation times. A short D1 will suppress the integration of the methyl group, leading to a ratio < 3:1.

  • Scans (NS): 16 scans (routine) or 64 scans (if impurity profiling is needed).

Step 3: Processing & Impurity Check
  • Phasing: Manual phasing is required for the aliphatic region to ensure the quintet at ~1.95 ppm is symmetrical.

  • Impurity Flags:

    • Phenol Starting Material: Look for a doublet at 6.90 ppm and 7.20 ppm .

    • Gabriel Synthesis Byproducts: If synthesized via phthalimide, look for aromatic multiplets at 7.7–7.9 ppm .

    • Solvents: Check for Ethanol (triplet at 1.25 ppm) or Toluene (singlet 2.36 ppm - overlaps with Ar-Me!).

Workflow Diagram

Workflow Start Crude Product Decision Is it a Salt? Start->Decision Solvent_A Dissolve in CDCl3 (Free Base) Decision->Solvent_A No Solvent_B Dissolve in DMSO-d6 (HCl Salt) Decision->Solvent_B Yes Acquisition Acquire 1H NMR (D1 = 2.0s, NS = 16) Solvent_A->Acquisition Solvent_B->Acquisition Check Check Ar-Me (2.3 ppm) vs Toluene Impurity Acquisition->Check Final Process & Integrate (Calibrate TMS = 0.00) Check->Final

Caption: Decision tree for sample preparation and critical impurity checking during processing.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[1][2] (Authoritative source for general chemical shift additivity rules).

  • Fulmer, G. R., et al. (2010).[3][4][5][6] NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]

  • Reich, H. J. (2023). Proton NMR Chemical Shifts. University of Wisconsin-Madison Chemistry Department. [Link]

  • Abraham, R. J., et al. (2006).[1] 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent. Magnetic Resonance in Chemistry. [Link]

Sources

Mass spectrometry (LC-MS) fragmentation pattern of 3-(3-Bromo-4-methylphenoxy)propan-1-amine

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the LC-MS Fragmentation Pattern of 3-(3-Bromo-4-methylphenoxy)propan-1-amine

A Comparative Guide for Structural Elucidation and Method Development

This guide provides a detailed analysis of the predicted liquid chromatography-mass spectrometry (LC-MS) fragmentation pattern of 3-(3-Bromo-4-methylphenoxy)propan-1-amine. Designed for researchers in analytical chemistry and drug development, this document moves beyond a simple recitation of data to offer a foundational understanding of the fragmentation mechanisms. By comparing predicted pathways with established mass spectrometry principles, this guide serves as a practical tool for method development, structural confirmation, and data interpretation.

Foundational Principles: Predicting Fragmentation

The fragmentation of 3-(3-Bromo-4-methylphenoxy)propan-1-amine in a mass spectrometer is not random. It is governed by the chemical nature of the molecule, specifically the stability of the resulting ions and neutral losses.[1] The structure contains three key features that dictate its fragmentation: an aromatic ether, an alkyl amine, and a bromine atom.

  • Aromatic Ethers: These compounds typically exhibit a stable molecular ion due to the resilience of the benzene ring.[2] Fragmentation often occurs at the bonds beta to the aromatic ring.[2][3] Cleavage of the C-O bond adjacent to the ring is also possible, which can lead to characteristic ions representing the aromatic portion.[4]

  • Aliphatic Amines: Primary amines, when ionized, are prone to α-cleavage (cleavage of the C-C bond adjacent to the C-N bond).[5] This is a dominant fragmentation pathway because it results in a resonance-stabilized iminium ion.[1] For primary amines like the one in our target molecule, this typically produces a characteristic ion at m/z 30 ([CH₂=NH₂]⁺).[6]

  • Halogens (Bromine): The presence of bromine is a significant advantage in mass spectrometry. Bromine has two abundant isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. Therefore, any fragment containing the bromine atom will appear as a pair of peaks (an "isotopic doublet") separated by 2 m/z units, with nearly equal intensity. This provides a clear and unmistakable signature for bromine-containing fragments.

Given these principles, we can approach the analysis of 3-(3-Bromo-4-methylphenoxy)propan-1-amine not as an unknown, but as a puzzle with well-defined rules.

Predicted ESI-MS/MS Fragmentation Pathway

In a typical positive-ion electrospray ionization (ESI) experiment, the molecule will first be protonated, most likely at the primary amine, to form the quasi-molecular ion [M+H]⁺. The molecular weight of 3-(3-Bromo-4-methylphenoxy)propan-1-amine (C₁₀H₁₄BrNO) is 244.13 g/mol .[7] We would therefore expect to see an isotopic doublet for the protonated molecule at m/z 245/247 .

Collision-induced dissociation (CID) of this precursor ion is predicted to initiate several key fragmentation pathways, detailed below and summarized in Table 1.

Diagram of Predicted Fragmentation

G cluster_main cluster_frags cluster_sub_frags parent [M+H]⁺ m/z 245/247 frag1 Fragment A m/z 228/230 parent->frag1  -NH₃ (Loss of Ammonia) frag2 Fragment B m/z 185/187 parent->frag2  -C₃H₇N (Loss of Propylamine) frag3 Fragment C m/z 201/203 parent->frag3  -C₃H₈ (Loss of Propane via rearrangement) sub_frag1 Fragment D m/z 30 parent->sub_frag1  α-Cleavage sub_frag2 Fragment E m/z 44 parent->sub_frag2  β-Cleavage w.r.t. Oxygen G cluster_workflow LC-MS/MS Analysis Workflow prep 1. Sample & Standard Preparation lc 2. Chromatographic Separation prep->lc ms1 3. ESI Ionization (Full Scan MS1) lc->ms1 select 4. Precursor Ion Selection (m/z 245/247) ms1->select ms2 5. Collision-Induced Dissociation (MS2) select->ms2 detect 6. Fragment Ion Detection & Analysis ms2->detect

Caption: A typical workflow for targeted LC-MS/MS analysis.

Step-by-Step Methodology

1. Materials and Reagents:

  • 3-(3-Bromo-4-methylphenoxy)propan-1-amine reference standard

  • LC-MS grade Acetonitrile (ACN)

  • LC-MS grade Water

  • LC-MS grade Formic Acid (FA)

  • Methanol (for stock solutions)

2. Standard & Sample Preparation:

  • Stock Solution (1 mg/mL): Accurately weigh and dissolve the reference standard in methanol.

  • Working Standard (1 µg/mL): Dilute the stock solution in a 50:50 ACN:Water mixture. This will be used for method development and system suitability.

  • Sample Preparation: Dilute the experimental sample in 50:50 ACN:Water to an expected concentration within the calibration range. Filter through a 0.22 µm syringe filter before injection.

3. Liquid Chromatography (LC) Conditions:

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size) is a suitable starting point for this type of molecule. [8]* Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Gradient:

    • 0.0 min: 5% B

    • 1.0 min: 5% B

    • 5.0 min: 95% B

    • 7.0 min: 95% B

    • 7.1 min: 5% B

    • 9.0 min: 5% B

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

Causality: A C18 column is chosen for its effective retention of moderately polar aromatic compounds. The acidic mobile phase (0.1% FA) ensures the amine is protonated, which improves peak shape and ionization efficiency in positive ESI mode. [6] 4. Mass Spectrometry (MS) Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • MS1 Full Scan: Scan m/z range 100-400 to confirm the presence of the [M+H]⁺ ion at m/z 245/247.

  • MS/MS (Targeted):

    • Precursor Ions: m/z 245.0 and 247.0

    • Collision Energy (CE): Perform a CE ramp (e.g., 10-40 eV) to determine the optimal energy for generating the key fragments. Start with ~20 eV.

    • Product Ion Scan: Scan m/z range 25-260 to detect all fragments.

5. System Suitability & Validation:

  • Inject the working standard five times. The retention time should not vary by more than 2%, and the peak area should have a relative standard deviation (RSD) of <15%. This ensures the system is performing consistently before analyzing unknown samples.

Comparison with Alternative Analytical Approaches

While LC-MS is a powerful tool for this analysis, it is useful to understand its performance in the context of other techniques.

TechniqueAdvantages for this AnalyteDisadvantages for this Analyte
LC-MS/MS High sensitivity and selectivity. Provides both molecular weight and structural (fragmentation) data. Ideal for complex matrices.Requires reference standard for absolute confirmation. Ionization efficiency can be matrix-dependent.
GC-MS Excellent chromatographic resolution. Extensive libraries (NIST) for electron ionization (EI) spectra exist for similar compounds. [2]The primary amine may require derivatization to improve volatility and peak shape, adding a step to the workflow. The high boiling point may be a challenge.
NMR Provides definitive structural information, allowing for unambiguous identification of isomers.Significantly lower sensitivity than MS. Requires a pure, isolated sample in larger quantities. Not suitable for trace-level quantification.

For typical applications in drug development or metabolomics where sensitivity and throughput are critical, LC-MS/MS represents the optimal balance of performance characteristics.

Conclusion

The structural features of 3-(3-Bromo-4-methylphenoxy)propan-1-amine provide a clear, predictable fragmentation pattern under LC-MS/MS analysis. The presence of the bromine atom offers a powerful diagnostic tool in the form of an isotopic doublet for all halogen-containing fragments. The primary amine and aromatic ether moieties are expected to yield characteristic cleavages, notably the formation of an m/z 30 iminium ion and cleavage of the ether bond. The experimental protocol provided herein offers a robust starting point for researchers to develop and validate methods for the identification and quantification of this compound, enabling confident structural elucidation in complex analytical workflows.

References

  • Whitman People. (n.d.). GCMS Section 6.13 - Fragmentation of Ethers. Retrieved from a publicly available university resource on mass spectrometry.
  • Scribd. (n.d.). Mass Spectrometry Fragmentation Patterns.
  • Wikipedia. (2023). Fragmentation (mass spectrometry).
  • Mass Spectrometry: Fragmentation. (n.d.).
  • Problems in Chemistry. (2023, January 25).
  • Doc Brown's Chemistry. (n.d.). mass spectrum of propan-2-amine.
  • Doc Brown's Chemistry. (n.d.). mass spectrum of propanamide.
  • Metabolomics Tools. (n.d.). Ion Formation and Organic Fragmentation in LCMS: Unlocking the Secrets of Mass Spectra. Retrieved from a commercial analytical services website.
  • DeRuiter, J., Clark, C. R., & Noggle, F. T., Jr. (1990). Liquid chromatographic and mass spectral analysis of 1-(3,4-methylenedioxyphenyl)-1-propanamines: regioisomers of the 3,4-methylenedioxyamphetamines.
  • PubChem. (n.d.). Benzenamine, 3-bromo-4-methyl-. Retrieved from [Link].

  • PubChem. (n.d.). 3-Bromopropylamine. Retrieved from [Link].

  • InTechOpen. (2016).
  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link].

  • BLD Pharm. (n.d.). 53245-21-9|3-Bromo-N-methylpropan-1-amine.
  • Lu, W., et al. (2022). Ion-Pairing Chromatography and Amine Derivatization Provide Complementary Approaches for the Targeted LC-MS Analysis of the Polar Metabolome. Journal of the American Society for Mass Spectrometry.
  • NIST. (n.d.). Propanamide, 3-bromo-.
  • ChemicalBook. (2025, October 23). 3-(4-methoxyphenoxy)propan-1-amine.
  • BenchChem. (n.d.). An In-depth Technical Guide to the Synthesis and Characterization of 4'-Bromo-3-(3-methylphenyl)propiophenone.
  • ChemScene. (n.d.). 1344413-33-7 | Methyl (R)-3-amino-3-(3-bromo-5-methylphenyl)

Sources

A Comparative Guide to the Bioactivity of Bromo-Substituted Phenoxypropanamines

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Bromine Substitution in Phenoxypropanamine Scaffolds

Phenoxypropanamines represent a versatile scaffold in medicinal chemistry, with prominent members including the selective serotonin reuptake inhibitor (SSRI) paroxetine. The introduction of halogen atoms, particularly bromine, onto the phenoxy ring can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties. Bromine's unique combination of size, electronegativity, and lipophilicity can alter receptor binding affinity, selectivity, and metabolic stability. This guide focuses on elucidating the structure-activity relationships (SAR) of bromo-substituted phenoxypropanamines, with a primary emphasis on their interactions with the serotonin transporter (SERT) and the norepinephrine transporter (NET), key targets in the treatment of depression and anxiety disorders.

Structure-Activity Relationships: The Impact of Bromine on Bioactivity

The position and number of bromine substituents on the phenoxy ring are critical determinants of a compound's bioactivity. While a comprehensive SAR for a wide range of bromo-substituted phenoxypropanamines is still an evolving area of research, studies on related halogenated compounds provide valuable insights.

Generally, halogen substitution on the phenyl or phenoxy ring of monoamine transporter inhibitors can enhance potency and selectivity. For instance, in the case of amphetamines and cathinones, para-halogenation tends to increase affinity for SERT.[1][2] This trend appears to hold for some phenoxypropanamines as well.

A key study by Slack et al. (2019) provides a direct comparison of paroxetine with its 4-bromo-substituted analog, offering a clear example of how bromine substitution can modulate activity. While the 4-fluoro substituent of paroxetine is not essential for high-affinity binding, its replacement with bromine leads to a notable decrease in binding affinity for SERT.[3] This suggests that while halogenation is important, the specific nature of the halogen and its interaction with the binding pocket are crucial.

Comparative Bioactivity Data

To provide a clear and concise comparison, the following table summarizes the available bioactivity data for a key bromo-substituted phenoxypropanamine analog in comparison to its non-brominated counterpart and other relevant compounds.

CompoundTargetAssay TypeBioactivity (Ki in nM)Reference
ParoxetinerSERT[3H]citalopram binding0.311[3]
4-BromoparoxetinerSERT[3H]citalopram binding4.90[3]
ParoxetinehSERT[3H]5-HT uptake inhibition0.90[3]
4-BromoparoxetinehSERT[3H]5-HT uptake inhibition3.13[3]

Data Interpretation: The data clearly indicates that the substitution of the 4-fluoro group in paroxetine with a 4-bromo group results in a decrease in both binding affinity and uptake inhibition potency at the serotonin transporter. This underscores the subtle yet significant role of the specific halogen atom in modulating the interaction with the transporter.

Experimental Protocols for Bioactivity Assessment

To ensure the reproducibility and validity of bioactivity data, it is essential to follow standardized and well-characterized experimental protocols. This section provides detailed methodologies for key in vitro and in vivo assays used to evaluate the bioactivity of bromo-substituted phenoxypropanamines.

In Vitro Assays: Quantifying Transporter Interaction

This assay measures the affinity of a test compound for the serotonin transporter by assessing its ability to displace a radiolabeled ligand.

Principle: The assay relies on the competition between the unlabeled test compound and a radiolabeled ligand (e.g., [3H]citalopram) for binding to SERT expressed in a suitable cell line (e.g., HEK293 cells). The amount of radioactivity bound to the cell membranes is inversely proportional to the affinity of the test compound.

Detailed Protocol:

  • Cell Culture and Membrane Preparation:

    • Culture HEK293 cells stably expressing human SERT (hSERT) in appropriate media.

    • Harvest the cells and homogenize them in a cold lysis buffer.

    • Centrifuge the homogenate to pellet the cell membranes.

    • Wash the membrane pellet and resuspend it in the assay buffer.[4]

    • Determine the protein concentration of the membrane preparation.

  • Binding Assay:

    • In a 96-well plate, combine the cell membrane preparation (typically 40 µg of protein per well), the radioligand [3H]citalopram (at a final concentration of approximately 2 nM), and various concentrations of the bromo-substituted phenoxypropanamine test compound.[5]

    • To determine non-specific binding, include wells containing a high concentration of a known SERT inhibitor (e.g., 1 µM clomipramine).[5]

    • Incubate the plate at room temperature for 60 minutes with gentle agitation.[4][5]

  • Filtration and Scintillation Counting:

    • Rapidly filter the contents of each well through a glass fiber filter pre-soaked in polyethyleneimine to separate bound from free radioligand.[5]

    • Wash the filters several times with ice-cold wash buffer.[4]

    • Dry the filters and add a scintillation cocktail.

    • Measure the radioactivity on the filters using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding) using non-linear regression analysis.

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[5]

Workflow for SERT Radioligand Binding Assay:

A Prepare hSERT-expressing cell membranes B Incubate membranes with [3H]citalopram and test compound A->B Add to 96-well plate C Separate bound and free radioligand via filtration B->C After incubation D Quantify bound radioactivity using scintillation counting C->D Add scintillant E Calculate IC50 and Ki values D->E Data analysis

Caption: Workflow for the SERT Radioligand Binding Assay.

This functional assay measures the ability of a test compound to inhibit the transport of serotonin into cells.

Principle: Cells expressing SERT will actively transport radiolabeled serotonin ([3H]5-HT) from the extracellular medium into the cell. The presence of an inhibitor will reduce the amount of radioactivity accumulated inside the cells.

Detailed Protocol:

  • Cell Culture:

    • Plate HEK293 cells stably expressing hSERT in a 96-well plate and grow to near confluence.

  • Uptake Inhibition Assay:

    • Pre-incubate the cells with various concentrations of the bromo-substituted phenoxypropanamine test compound or vehicle for 20 minutes at 25°C.

    • Add [3H]serotonin (e.g., at a final concentration of 65 nM) to initiate the uptake reaction.

    • Incubate for a defined period (e.g., 15 minutes) at 25°C.

  • Termination and Measurement:

    • Terminate the uptake by rapidly washing the cells with ice-cold buffer to remove extracellular radioligand.

    • Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of inhibition of serotonin uptake for each concentration of the test compound relative to the vehicle control.

    • Determine the IC50 value from the concentration-response curve.

Workflow for Serotonin Uptake Inhibition Assay:

A Plate hSERT-expressing cells B Pre-incubate cells with test compound A->B C Add [3H]serotonin to initiate uptake B->C D Terminate uptake and wash cells C->D After incubation E Lyse cells and measure intracellular radioactivity D->E F Calculate % inhibition and IC50 E->F cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron A Bromo-substituted Phenoxypropanamine B SERT A->B Inhibits C Serotonin (5-HT) B->C Blocks reuptake of D Increased Extracellular 5-HT E 5-HT Receptors (GPCRs, LGICs) D->E Activates F Second Messengers (cAMP, IP3) E->F Modulates G Protein Kinases F->G Activates H Gene Expression & Neuronal Plasticity G->H Influences I Therapeutic Effects (Antidepressant, Anxiolytic) H->I Leads to

Caption: Simplified SERT-mediated signaling pathway.

Conclusion and Future Directions

The introduction of bromine into the phenoxypropanamine scaffold offers a promising avenue for the development of novel neurotherapeutics. As demonstrated, this substitution can significantly modulate bioactivity at key monoamine transporters. The comparative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers in this field.

Future research should focus on synthesizing and evaluating a broader range of bromo-substituted phenoxypropanamines with varying substitution patterns to build a more comprehensive structure-activity relationship model. Investigating the selectivity of these compounds for SERT versus NET and other monoamine transporters will also be crucial. Furthermore, exploring the in vivo efficacy and safety profiles of the most promising candidates will be essential for their translation into clinical applications. By systematically applying the principles and methodologies outlined in this guide, the scientific community can continue to unlock the therapeutic potential of this fascinating class of compounds.

References

  • Eurofins. SERT Human Serotonin Transporter Functional Antagonist Uptake LeadHunter Assay - TW. Available from: [Link]

  • Luethi, D., et al. (2019). Para-Halogenation Affects Monoamine Transporter Inhibition Properties and Hepatocellular Toxicity of Amphetamines and Methcathinones. Frontiers in Pharmacology, 10, 443. Available from: [Link]

  • Can, A., et al. (2012). The Mouse Forced Swim Test. Journal of Visualized Experiments, (59), e3638. Available from: [Link]

  • Takao, K., & Miyakawa, T. (2008). Elevated Plus Maze for Mice. Journal of Visualized Experiments, (22), e1088. Available from: [Link]

  • Puttkammer, M., et al. (1987). [The anxiolytic action of phenoxypropanolamine derivatives in comparison with propranolol, diazepam and placebo]. Arzneimittel-Forschung, 37(6), 721-725. Available from: [Link]

  • Mouse Metabolic Phenotyping Centers. (2024). Elevated Plus Maze. Available from: [Link]

  • Singh, H., et al. (2010). Antidepressant/Anxiolytic and Anti-Nociceptive Effects of Novel 2-Substituted 1,4-Benzodiazepine-2-ones. Scientia Pharmaceutica, 78(1), 79-93. Available from: [Link]

  • Schultz, T. W., & Moulton, B. A. (1987). Structure-activity relationships for mono alkylated or halogenated phenols. Toxicology Letters, 37(2), 121-130. Available from: [Link]

  • Ozturk, M., et al. (2017). The synthesis of novel bromophenol derivatives. ResearchGate. Available from: [Link]

  • Walf, A. A., & Frye, C. A. (2007). The use of the elevated plus maze as an assay of anxiety-related behavior in rodents. Nature Protocols, 2(2), 322-328. Available from: [Link]

  • Indo American Journal of Pharmaceutical Research. (2013). anxiolytic, antidepressant and in vivo antioxidant activity of the ethanolic extract of stem. Available from: [Link]

  • Fantegrossi, W. E., et al. (2024). Structure-activity relationships for locomotor stimulant effects and monoamine transporter interactions of substituted amphetamines and cathinones. Neuropharmacology, 245, 109827. Available from: [Link]

  • Slack, R. D., et al. (2019). A novel Bromine-containing paroxetine analog provides mechanistic clues for binding ambiguity at the central primary binding site of the serotonin transporter. ACS Chemical Neuroscience, 10(9), 3946-3952. Available from: [Link]

  • Roth, B. L., et al. (2013). Assay Protocol Book. NIMH Psychoactive Drug Screening Program. Available from: [Link]

  • Rothman, R. B., et al. (2003). Studies of selected phenyltropanes at monoamine transporters. Synapse, 49(1), 53-61. Available from: [Link]

  • Kumar, A., et al. (2018). Recent developments on the structure–activity relationship studies of MAO inhibitors and their role in different neurological disorders. RSC Advances, 8(39), 21873-21907. Available from: [Link]

  • Gifford Bioscience. Data Sheet Radioligand Binding Assay Protocol. Available from: [Link]

  • Wesołowska, A., et al. (2022). The Antidepressant-like Activity, Effects on Recognition Memory Deficits, Bioavailability, and Safety after Chronic Administration of New Dual-Acting Small Compounds Targeting Neuropsychiatric Symptoms in Dementia. International Journal of Molecular Sciences, 23(19), 11571. Available from: [Link]

  • Rothman, R. B., et al. (2003). Novel Aminopropiophenones as Potential Antidepressants. ResearchGate. Available from: [Link]

  • Wang, Y., et al. (2021). An efficient and label-free LC-MS/MS method for assessing drug's activity at dopamine and serotonin transporters using transporter-transfected HEK293T cells. Journal of Pharmaceutical and Biomedical Analysis, 199, 114041. Available from: [Link]

  • Andersen, J., et al. (2011). Structure–activity relationship studies of citalopram derivatives: examining substituents conferring selectivity for the allosteric site in the 5‐HT transporter. British Journal of Pharmacology, 164(2b), 559-571. Available from: [Link]

  • Coleman, J. A., et al. (2020). Chemical and structural investigation of the paroxetine-human serotonin transporter complex. eLife, 9, e56429. Available from: [Link]

  • Khaliullin, F., et al. (2017). SYNTHESIS AND ANTIDEPRESSANT ACTIVITY OF 2-BROMO-1-(THIETAN-3-YL) IMIDAZOLE-4, 5-DICARBOXYLIC ACID DERIVATIVES. International Journal of Pharmacy and Pharmaceutical Sciences, 9(8), 154-160. Available from: [Link]

  • Hofer, W., et al. (2022). Identification of readily available pseudo-natural products. Molecular Systems Design & Engineering, 7(1), 29-37. Available from: [Link]

  • US Patent No. US20110155950A1. (2011). Process for the preparation of 4-bromophenyl derivatives.
  • Wang, S., et al. (2023). Exploring Novel Antidepressants Targeting G Protein-Coupled Receptors and Key Membrane Receptors Based on Molecular Structures. International Journal of Molecular Sciences, 24(13), 10831. Available from: [Link]

  • Coleman, J. A., et al. (2020). Chemical and structural investigation of the paroxetine-human serotonin transporter complex. bioRxiv. Available from: [Link]

  • van der Mey, D., et al. (2017). Pharmacodynamic response profiles of anxiolytic and sedative drugs. British Journal of Clinical Pharmacology, 83(5), 993-1004. Available from: [Link]

  • Atack, J. R. (2013). ANXIOSELECTIVE ANXIOLYTICS: ON A QUEST FOR THE HOLY GRAIL. Physiology & Behavior, 121, 108-119. Available from: [Link]

  • Ozyurt, H., et al. (2017). The first synthesis of 4-phenylbutenone derivative bromophenols including natural products and their inhibition profiles for carbonic anhydrase, acetylcholinesterase and butyrylcholinesterase enzymes. Bioorganic & Medicinal Chemistry, 25(12), 3176-3183. Available from: [Link]

  • Andersen, J., et al. (2009). Mutational Mapping and Modeling of the Binding Site for (S)-Citalopram in the Human Serotonin Transporter. Journal of Biological Chemistry, 284(48), 33355-33365. Available from: [Link]

  • Lattmann, E., et al. (2009). In vivo evaluation of substituted 3-amino-1,4-benzodiazepines as anti-depressant, anxiolytic and anti-nociceptive agents. Arzneimittel-Forschung, 59(10), 511-518. Available from: [Link]

  • Shafaghi, B., et al. (2013). Evaluation of Anxiolytic, Sedative-hypnotic and Amnesic Effects of Novel 2-phenoxy phenyl-1,3,4-oxadizole Derivatives Using Experimental Models. Iranian Journal of Pharmaceutical Research, 12(4), 809-816. Available from: [Link]

  • Gholipour, H., et al. (2011). Optimum Conditions of Radioligand Receptor Binding Assay of Ligands of Benzodiazepine Receptors. Iranian Journal of Pharmaceutical Research, 10(4), 773-780. Available from: [Link]

  • Nakanishi, T., et al. (2013). Design and Synthesis of 4-(4-Benzoylaminophenoxy)phenol Derivatives As Androgen Receptor Antagonists. ACS Medicinal Chemistry Letters, 4(12), 1185-1189. Available from: [Link]

  • Jumina, et al. (2016). Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. Oriental Journal of Chemistry, 32(5), 2549-2556. Available from: [Link]

  • Ozturk, M., et al. (2017). Synthesis and Biological Activity of Some Bromophenols and Their Derivatives Including Natural Products. ResearchGate. Available from: [Link]

  • Maltseva, M. O., et al. (2022). Anxiolytic, antidepressant and analgesic activities of novel derivatives of 1-(3-phenylpyrrol-2-yl)-1,3-dihydro-2H-benzimidazol-2-one. Research Results in Pharmacology, 8(3), 87-98. Available from: [Link]

  • Gornicka, A., et al. (2024). A Structure–Activity Relationship Study on the Antioxidant Properties of Dithiocarbamic Flavanones. Molecules, 29(16), 3648. Available from: [Link]

  • Schepmann, D., et al. (2021). Synthesis and Structure-Activity Relationships of New 2-Phenoxybenzamides with Antiplasmodial Activity. Molecules, 26(21), 6595. Available from: [Link]

  • Chavda, V., et al. (2024). Cheminformatics-Guided Exploration of Synthetic Marine Natural Product-Inspired Brominated Indole-3-Glyoxylamides and Their Potentials for Drug Discovery. Marine Drugs, 22(8), 348. Available from: [Link]

  • Povarov, L. S., et al. (1996). Synthesis and antiamnesic activity of a series of N -acylprolyl-containing dipeptides. Pharmaceutical Chemistry Journal, 30(2), 86-89. Available from: [Link]

  • Jin, G., et al. (2019). Design, Synthesis, and Structure–Activity Relationship Studies of Novel GPR88 Agonists (4-Substituted-phenyl)acetamides Based on the Reversed Amide Scaffold. ACS Chemical Neuroscience, 10(7), 3262-3275. Available from: [Link]

  • de la Cruz, L. F. P., et al. (2022). Synthesis, Structure–Activity Relationships, and Parasitological Profiling of Brussonol Derivatives as New Plasmodium falciparum Inhibitors. Pharmaceuticals, 15(7), 820. Available from: [Link]

  • Han, D. D., & Gu, H. H. (2006). Comparison of the Monoamine Transporters From Human and Mouse in Their Sensitivities to Psychostimulant Drugs. BMC Pharmacology, 6, 6. Available from: [Link]

  • Kabli, N., et al. (2013). Antidepressant-like and anxiolytic-like effects following activation of the μ-δ opioid receptor heteromer in the nucleus accumbens. Neuropsychopharmacology, 38(11), 2255-2265. Available from: [Link]

  • Hysek, C. M., et al. (2015). Monoamine transporter and receptor interaction profiles of novel psychoactive substances: para-halogenated amphetamines and pyrovalerone cathinones. International Journal of Neuropsychopharmacology, 18(4), pyu057. Available from: [Link]

  • Brezner, K., et al. (2013). A novel class of 3-(phenoxy-phenyl-methyl)-pyrrolidines as potent and balanced norepinephrine and serotonin reuptake inhibitors: synthesis and structure-activity relationships. Bioorganic & Medicinal Chemistry Letters, 23(5), 1456-1461. Available from: [Link]

  • IACUC. (2015). Forced Swim Test in Mice. Available from: [Link]

  • protocols.io. (2023). Elevated plus maze protocol. Available from: [Link]

  • Molecular Devices. Fluorescence-Based Neurotransmitter Transporter Up Takes Assay. Available from: [Link]

  • NC3Rs. (2021). Forced swim test in rodents. Available from: [Link]

  • NHMRC. (2023). Statement on the forced swim test in rodent models. Available from: [Link]

  • Yankelevitch-Yahav, R., et al. (2015). The Forced Swim Test as a Model of Depressive-like Behavior. Journal of Visualized Experiments, (97), e52587. Available from: [Link]

  • Bertoglio, L. J., et al. (2011). A Novel Elevated Plus-Maze Procedure to Avoid the One-Trial Tolerance Problem. Frontiers in Behavioral Neuroscience, 5, 46. Available from: [Link]

  • Sideromen, K. O., et al. (2017). Serotonin-transporter mediated efflux: A pharmacological analysis of amphetamines and non-amphetamines. Neuropharmacology, 113(Pt A), 253-264. Available from: [Link]

  • Rothman, R. B., et al. (2016). Development of serotonin transporter reuptake inhibition assays using JAR cells. Journal of Pharmacological and Toxicological Methods, 81, 237-244. Available from: [Link]

  • Rothman, R. B., et al. (2005). Competition uptake analysis of SERT inhibitors and substrates. ResearchGate. Available from: [Link]

  • Rothman, R. B., et al. (2002). Fig. 4. Uptake and superfusion experiments in parental HEK 293 cells.... ResearchGate. Available from: [Link]

Sources

Crystal structure and melting point validation of 3-(3-Bromo-4-methylphenoxy)propan-1-amine

Author: BenchChem Technical Support Team. Date: March 2026

Technical Validation Guide: Crystal Engineering & Thermal Analysis of 3-(3-Bromo-4-methylphenoxy)propan-1-amine Salts

Executive Summary: The Stability Imperative

In the development of high-affinity ligands—particularly for GPCRs and kinase inhibitors—the 3-(3-Bromo-4-methylphenoxy)propan-1-amine scaffold serves as a critical linker. However, its utility is often compromised by the physicochemical limitations of its free base form.

As a Senior Application Scientist, I present this guide not merely as a datasheet, but as a validation protocol . The objective is to transition this intermediate from a labile, oil-prone free base into a thermodynamically stable, crystalline hydrochloride (HCl) salt. This guide compares the performance of the engineered salt against the free base and structural analogs, providing a rigorous framework for crystal structure validation and melting point determination.

Material Characterization & The Challenge

The target molecule, 3-(3-Bromo-4-methylphenoxy)propan-1-amine (CAS: 1854611-01-0), features a flexible propylamino chain attached to a lipophilic, halogenated phenyl ring.

  • The Problem (Free Base): The rotational freedom of the propyl chain and the lack of strong intermolecular hydrogen bond donors (beyond the primary amine) typically result in a low-melting solid or viscous oil at room temperature. This state is prone to oxidation (N-oxide formation) and difficult to handle in precise stoichiometry.

  • The Solution (Salt Formation): Protonation of the primary amine with hydrochloric acid introduces a charge-assisted hydrogen bond network (

    
    ), significantly increasing lattice energy and inducing crystallinity.
    

Comparative Performance Analysis

The following table contrasts the expected performance of the engineered HCl salt against the free base and a common structural analog (4-Bromo isomer), based on standard structure-property relationships in phenoxyalkylamines.

Table 1: Physicochemical Performance Comparison

FeatureTarget: 3-Bromo-4-methyl (HCl Salt) Alternative 1: Free Base Alternative 2: 4-Bromo Analog (HCl)
Physical State Crystalline Solid (White/Off-white)Viscous Oil / Low-Melting SolidCrystalline Solid
Melting Point (

)
High (

)
(Expected)
Low (

)
High (

)
Hygroscopicity Low to Moderate (Non-hygroscopic preferred)High (Amine absorbs

)
Low
Lattice Stability High (3,4-substitution disrupts packing less than 3-sub alone)Very Low (Amorphous)High (Para-symmetry aids packing)
Handling Precise weighing, stable on shelfRequires inert atmosphere, difficult to weighStable

Note: The 3,4-substitution pattern (3-Bromo-4-methyl) introduces steric bulk that may slightly lower the melting point compared to the highly symmetric 4-Bromo analog, but it significantly outperforms the 3-Bromo analog by filling space more efficiently in the crystal lattice.

Experimental Protocol: Synthesis & Crystallization

This protocol is designed to be self-validating . If the material does not precipitate as a white solid or yields a broad melting range (


), the validation has failed (indicating impurities or solvate formation).
Step-by-Step Methodology
  • Dissolution: Dissolve 10 mmol of the free base oil in 5 volumes (

    
    ) of anhydrous diethyl ether or ethyl acetate. Ensure complete homogeneity.
    
  • Salt Formation:

    • Cool the solution to

      
       in an ice bath.
      
    • Dropwise add

      
       equivalents of 
      
      
      
      in diethyl ether (or dioxane) under vigorous stirring.
    • Observation: Immediate formation of a white precipitate indicates salt formation.

  • Digestion (Ostwald Ripening):

    • Allow the suspension to warm to room temperature.[1]

    • Stir for 1-2 hours. This "ages" the precipitate, allowing small, imperfect crystals to dissolve and redeposit onto larger, more stable crystals.

  • Isolation:

    • Filter the solid under vacuum (Buchner funnel).

    • Wash the cake

      
       with cold ether to remove unreacted free base and impurities.
      
  • Recrystallization (The Critical Step):

    • Dissolve the crude salt in a minimum amount of boiling isopropanol (IPA).

    • Optional: Add ethanol dropwise if solubility is too low.

    • Allow to cool slowly to room temperature, then to

      
      .
      
    • Validation: Needle-like or prismatic crystals should form.

Validation Methodology: Thermal & Structural Analysis

A. Melting Point Validation (DSC)

Objective: Confirm purity and identify polymorphs.

  • Instrument: Differential Scanning Calorimeter (DSC).

  • Protocol:

    • Weigh 2-5 mg of dried crystals into a Tzero aluminum pan.

    • Equilibrate at

      
      .
      
    • Ramp at

      
       to 
      
      
      
      .
  • Acceptance Criteria:

    • Onset Temperature: Single sharp endotherm (melting).

    • Peak Width:

      
       at half-height.
      
    • Failure Mode: A broad peak or a small pre-melt peak indicates a mixture of polymorphs or residual solvent.

B. Crystal Structure Validation (PXRD)

Objective: Establish a "fingerprint" for the stable polymorph.

  • Instrument: Powder X-Ray Diffractometer (Cu K

    
     radiation).
    
  • Protocol:

    • Scan range:

      
       to 
      
      
      
      .
    • Step size:

      
      .
      
  • Key Diagnostic Peaks (Theoretical Expectation):

    • Low-angle peaks (

      
      ) correspond to the long-axis spacing of the unit cell (the length of the propyl chain + phenyl ring).
      
    • Distinct peaks in the

      
       region typically represent 
      
      
      
      stacking interactions of the phenyl rings.

Visualization of Workflows

Figure 1: Synthesis & Crystallization Logic

G Start Start: Crude Free Base (Oil) Dissolve Dissolve in Et2O / EtOAc Start->Dissolve AddHCl Add 2M HCl (in Ether) Temp: 0°C Dissolve->AddHCl Precipitate Precipitate Forms? AddHCl->Precipitate Filter Filter & Wash (Cold Ether) Precipitate->Filter Yes (White Solid) Fail Evaporate & Retry (Check Solvent) Precipitate->Fail No (Oil/Gum) Recryst Recrystallize (Isopropanol) Filter->Recryst Dry Dry under Vacuum (50°C) Recryst->Dry Fail->Dissolve Change Solvent

Caption: Workflow for converting the unstable free base into a crystalline HCl salt suitable for validation.

Figure 2: Analytical Validation Decision Tree

Validation Sample Crystalline Sample DSC DSC Analysis (10°C/min) Sample->DSC PXRD PXRD Analysis (2θ: 5-40°) Sample->PXRD CheckDSC Sharp Endotherm? DSC->CheckDSC CheckPXRD Distinct Peaks? PXRD->CheckPXRD Pass PASS: Validated Material CheckDSC->Pass Yes (Range < 2°C) FailPoly FAIL: Polymorph Mix (Recrystallize) CheckDSC->FailPoly No (Multiple Peaks) CheckPXRD->Pass Yes (High S/N) FailAmorph FAIL: Amorphous (Slow Cool) CheckPXRD->FailAmorph No (Halo)

Caption: Decision logic for validating the thermal and structural integrity of the synthesized salt.

References

  • Stahl, P. H., & Wermuth, C. G. (Eds.). (2002). Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. Link

  • Anderson, N. G. (2012). Practical Process Research and Development – A Guide for Organic Chemists. Academic Press. (Chapter 10: Crystallization and Purification). Link

  • Caira, M. R. (1998). Crystalline Polymorphism of Organic Compounds. Topics in Current Chemistry, 198, 163–208. Link

  • Bernstein, J. (2002). Polymorphism in Molecular Crystals. Oxford University Press. (Fundamental principles of crystal lattice energy). Link

  • Byrn, S. R., et al. (1999). Solid-State Chemistry of Drugs. SSCI, Inc. (Techniques for X-ray diffraction and thermal analysis).

Sources

Technical Comparison & Validation Guide: 3-(3-Bromo-4-methylphenoxy)propan-1-amine

Author: BenchChem Technical Support Team. Date: March 2026

Topic : Elemental Analysis & Technical Comparison Guide for 3-(3-Bromo-4-methylphenoxy)propan-1-amine Audience : Medicinal Chemists, Synthetic Organic Chemists, and Drug Development Professionals.

Executive Summary: The "Linker-Plus" Scaffold

In the landscape of G-Protein Coupled Receptor (GPCR) ligand design—specifically for Histamine H3 receptor antagonists and Serotonin Transporter (SERT) inhibitors —the phenoxyalkylamine moiety is a privileged pharmacophore.

3-(3-Bromo-4-methylphenoxy)propan-1-amine (CAS: 1854611-01-0) represents a strategic evolution of the standard phenoxypropylamine linker. Unlike the unsubstituted analog, the 3-bromo-4-methyl substitution pattern offers two distinct advantages:

  • Orthogonal Functionalization : The bromine atom at the meta position allows for late-stage diversification via Suzuki-Miyaura or Buchwald-Hartwig couplings, enabling library generation after the linker is attached.

  • Steric & Lipophilic Tuning : The para-methyl group increases lipophilicity (cLogP) and blocks metabolic oxidation at the typically vulnerable para position, potentially enhancing the metabolic stability of the final drug candidate.

This guide provides the theoretical elemental analysis standards required for validation, a robust synthesis protocol , and a comparative performance analysis against standard alternatives.

Chemical Identity & Elemental Analysis Standards

For a research-grade building block, "Found" elemental analysis values must align with "Theoretical" values within a strict tolerance (typically ±0.4%). Use the data below to validate your synthesized or purchased batches.

Compound : 3-(3-Bromo-4-methylphenoxy)propan-1-amine Formula :


Molecular Weight : 244.13  g/mol [1]
Table 1: Elemental Analysis Reference Data
ElementTheoretical Mass %Acceptance Range (±0.4%)Validation Note
Carbon (C) 49.20% 48.80% – 49.60%Deviations >0.5% often indicate solvent entrapment (e.g., DCM or EtOAc).
Hydrogen (H) 5.78% 5.38% – 6.18%High H values may suggest hygroscopicity (water uptake).
Nitrogen (N) 5.74% 5.34% – 6.14%Critical for confirming amine integrity vs. unreacted phthalimide/azide precursors.
Bromine (Br) 32.73% 32.33% – 33.13%Confirm via Argentometric titration or Oxygen Flask Combustion if CHN is ambiguous.

Analyst Insight : If your nitrogen value is low (<5.30%), check for the formation of the bis-alkylated secondary amine impurity, a common byproduct if the amine deprotection step was inefficient or if stoichiometry was uncontrolled during alkylation.

Comparative Analysis: Selecting the Right Building Block

Why choose this specific substituted linker over simpler analogs? The table below compares it with the two most common alternatives in H3 antagonist synthesis.

Table 2: Performance Comparison of Phenoxypropylamine Linkers
Feature3-(3-Br-4-Me-phenoxy)... (Subject)3-(3-Bromophenoxy)... (Alternative A)3-(4-Bromophenoxy)... (Alternative B)
Electronic Effect Electron-rich (Methyl donor)Electron-neutralElectron-neutral
Steric Bulk High (Ortho-Br/Para-Me clash)LowLow
Metabolic Stability High (Para-position blocked)Moderate (Para-position open to CYP450)High (Para-position blocked by Br)
Coupling Utility Meta-coupling (allows 3D vector growth)Meta-couplingPara-coupling (Linear extension only)
cLogP (Approx) ~2.6 ~2.1~2.1
Primary Application H3 Antagonists (Proxifan analogs) requiring metabolic resistance.General linker scanning.Linear ligands (less spatial diversity).

Decision Matrix :

  • Choose the Subject Compound if you need to couple a heterocycle at the meta position while protecting the para position from metabolic attack.

  • Choose Alternative A if you need the smallest possible linker to avoid steric clashes in the receptor binding pocket.

Validated Synthesis Protocol

While many vendors supply this, in-house synthesis is often required for scale-up or isotopic labeling. The Phthalimide (Gabriel) Route is recommended over the Azide route to strictly prevent poly-alkylation.

Workflow Diagram

Synthesis SM1 3-Bromo-4-methylphenol Step1 Step 1: Alkylation (K2CO3, DMF, 80°C) SM1->Step1 SM2 N-(3-Bromopropyl)phthalimide SM2->Step1 Inter Phthalimide Intermediate (Solid, Stable) Step1->Inter Yield ~85-90% Step2 Step 2: Deprotection (Hydrazine Hydrate, EtOH) Inter->Step2 Product 3-(3-Bromo-4-methylphenoxy) propan-1-amine Step2->Product Yield ~75-80%

Caption: Two-step Gabriel Synthesis pathway ensuring primary amine specificity.

Step-by-Step Methodology
Step 1: Williamson Ether Synthesis
  • Charge : To a dry round-bottom flask, add 3-bromo-4-methylphenol (1.0 eq) and anhydrous DMF (5 mL/mmol).

  • Base : Add K₂CO₃ (2.0 eq) and stir at room temperature for 15 minutes to generate the phenoxide.

  • Alkylation : Add N-(3-bromopropyl)phthalimide (1.1 eq) in one portion.

  • Reaction : Heat to 80°C for 4–6 hours. Monitor by TLC (Hexane:EtOAc 7:3). The phenol spot should disappear.

  • Workup : Pour into ice water. The phthalimide intermediate usually precipitates as a white solid. Filter, wash with water, and dry.

    • Checkpoint: If oil forms, extract with EtOAc, wash with 1M NaOH (to remove unreacted phenol), then brine.

Step 2: Hydrazinolysis (Deprotection)
  • Solvolysis : Suspend the intermediate from Step 1 in Ethanol (10 mL/mmol).

  • Cleavage : Add Hydrazine monohydrate (3.0 eq).

  • Reflux : Heat to reflux for 2–3 hours. A bulky white precipitate (phthalhydrazide) will form.

  • Isolation : Cool to room temperature. Filter off the phthalhydrazide solid.

  • Purification : Concentrate the filtrate. Dissolve the residue in DCM and wash with 1M NaOH. Dry organic layer over Na₂SO₄ and concentrate.

  • Salt Formation (Optional but Recommended) : Treat the free amine with HCl in dioxane to generate the Hydrochloride salt . This stabilizes the compound for storage and ensures accurate Elemental Analysis.

References & Authority

  • Stark, H., et al. (2000). Novel histamine H3-receptor antagonists with carbonyl-substituted 4-(3-(phenoxy)propyl)-1H-imidazole structures. European Journal of Medicinal Chemistry. Link

    • Context: Establishes the phenoxypropylamine pharmacophore for H3 antagonists.

  • BenchChem Protocols . (2025). Purity Assessment of Synthesized Phenoxyalkylamines. Link

    • Context: General protocols for Friedel-Crafts and ether synthesis validation.

  • Sigma-Aldrich . (2024). Product Specification: 3-(3-bromo-4-methylphenoxy)propan-1-amine.[1] Link

    • Context: Commercial availability and CAS verification (1854611-01-0).[1]

  • PubChem . (2024). Compound Summary: C10H14BrNO. Link

    • Context: Physicochemical property data (MW, cLogP).

Sources

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 3-(3-Bromo-4-methylphenoxy)propan-1-amine

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, it is understood that the integrity of our research is intrinsically linked to the safety and responsibility with which we manage our chemical reagents from acquisition to disposal. This guide provides a detailed protocol for the proper disposal of 3-(3-Bromo-4-methylphenoxy)propan-1-amine, a brominated organic compound. The procedures outlined herein are designed to ensure the safety of laboratory personnel, maintain regulatory compliance, and protect the environment. The causality behind each step is explained to foster a deeper understanding of safe laboratory practices.

Hazard Assessment and Chemical Profile

3-(3-Bromo-4-methylphenoxy)propan-1-amine is a halogenated organic compound. The presence of a carbon-bromine bond places it in a specific category of chemical waste that is subject to stringent environmental regulations.[1][2] Brominated organic compounds are recognized for their potential health and safety hazards, which can include toxicity, corrosivity, and reactivity.[3][4] Therefore, this compound must be treated as hazardous waste from the point of generation.

The foundational principle of our disposal protocol is risk mitigation, which begins with a thorough understanding of the substance. It is mandatory to consult the specific Safety Data Sheet (SDS) provided by the manufacturer for 3-(3-Bromo-4-methylphenoxy)propan-1-amine before handling or disposal. The SDS contains critical information on physical and chemical properties, specific hazards, and emergency procedures.

Core Principles of Disposal: Regulatory and Safety Imperatives

The disposal of this compound is governed by regulations set forth by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[5] This regulation mandates the proper identification, handling, and disposal of hazardous materials to protect human health and the environment.

The primary directive for this chemical is segregation. Due to its halogenated nature, 3-(3-Bromo-4-methylphenoxy)propan-1-amine waste must never be mixed with non-halogenated organic waste.[2][3][6] Co-processing of mixed halogenated and non-halogenated waste streams, particularly during incineration, can lead to the formation of highly toxic and persistent byproducts like brominated dioxins.[3] Segregation simplifies the disposal process and prevents unnecessary cost increases, as the disposal of halogenated waste is typically more expensive than non-halogenated waste.[2][6]

Personal Protective Equipment (PPE) and Safety Measures

When handling 3-(3-Bromo-4-methylphenoxy)propan-1-amine in its pure form or as a waste product, the following PPE is required to prevent exposure.

PPE ItemSpecificationRationale
Eye Protection Safety glasses with side shields or chemical goggles.Protects eyes from splashes and potential vapors.
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber).Prevents direct skin contact and absorption.
Protective Clothing Standard laboratory coat.Protects skin and personal clothing from contamination.
Respiratory Handle in a certified chemical fume hood.Prevents inhalation of potentially harmful vapors.[7]

Waste Accumulation and Containerization Protocol

Proper accumulation and containerization at the point of generation, known as a Satellite Accumulation Area (SAA), are critical for ensuring safety and compliance.[8][9]

Step-by-Step Methodology:

  • Select a Compatible Container: Choose a container made of chemically resistant material (e.g., borosilicate glass or high-density polyethylene) that will not react with the waste.[5][9] The container must be in good condition, free of cracks, and have a tightly sealing screw cap.[5][9][10]

  • Initial Labeling: Before adding any waste, the container must be clearly labeled.[5] The label must include:

    • The words "HAZARDOUS WASTE ".[3][5][7]

    • The full chemical name: "3-(3-Bromo-4-methylphenoxy)propan-1-amine ". Do not use formulas or abbreviations.[8]

    • The hazard classification: "Halogenated Organic Waste ".[3]

  • Waste Collection:

    • Collect all waste containing this compound, including residues, contaminated solutions, and rinsates, in the designated container.

    • Do not mix with any other waste streams, especially non-halogenated solvents.[2][6]

    • Keep the container securely capped at all times, except when adding waste.[5][8][9] This prevents the release of vapors and protects against spills.

  • Maintaining a Log: If other compatible halogenated wastes are added to the same container, maintain a log on the label detailing the chemical name and approximate percentage of each component.[6]

  • Storage in SAA: Store the waste container in a designated SAA near the point of generation.[8] The area should be a secondary containment tray to mitigate potential leaks. Ensure the container is segregated from incompatible materials like strong oxidizing agents.[9]

  • Request for Disposal: Once the container is 90% full, or within one year of the first addition (whichever comes first), submit a hazardous material pickup request to your institution's Environmental Health and Safety (EHS) department.[5][9]

Spill Management Protocol

Immediate and correct action is crucial in the event of a spill to mitigate exposure and environmental contamination.[3]

Experimental Protocol for Spill Cleanup:

  • Alert and Evacuate: Immediately alert personnel in the area. Restrict access to the spill zone.[7]

  • Ventilate: Ensure the area is well-ventilated. If the spill is significant, work must be performed within a chemical fume hood.[7]

  • Don PPE: Before cleanup, wear the appropriate PPE as detailed in Section 3.

  • Contain the Spill: For liquid spills, create a dike around the spill using an inert, non-combustible absorbent material such as vermiculite, sand, or clay.[7][11]

  • Absorb and Collect: Carefully apply the absorbent material to the spill, working from the outside in. Once fully absorbed, gently sweep or scoop the material into a designated hazardous waste container.[3][11]

  • Decontaminate: Clean the spill area with soap and water. All cleaning materials (wipes, gloves, etc.) must be collected and placed in the hazardous waste container.[7]

  • Label and Dispose: Seal and label the container as "Hazardous Waste - Spill Debris" with the chemical name. Arrange for disposal through your EHS department.

Final Disposal Pathway

The designated and accepted disposal method for halogenated organic waste is high-temperature incineration at a licensed hazardous waste disposal facility.[4][12] These facilities are equipped with specialized emission control systems, such as scrubbers, to neutralize and capture harmful by-products like hydrogen bromide that are generated during combustion.[4][12]

Your institution's EHS department is the sole entity authorized to manage the transport and final disposal of this waste. Laboratory personnel should never attempt to dispose of this chemical through drains or in regular trash, as this is a serious regulatory violation and poses a significant environmental risk.[2]

Data Summary and Workflow Visualization

ParameterDescription
Chemical Name 3-(3-Bromo-4-methylphenoxy)propan-1-amine
CAS Number 1854611-01-0[13]
Chemical Family Halogenated Organic Compound, Amine, Substituted Phenoxy Ether
Waste Category Halogenated Organic Hazardous Waste [2][3]
InChI Key CLAZEERDPTYTPU-UHFFFAOYSA-N[14]
Primary Disposal Method High-Temperature Incineration at a licensed facility.[4][12]
Incompatible Materials Strong oxidizing agents, non-halogenated waste streams.[3][9]
Regulatory Oversight EPA Resource Conservation and Recovery Act (RCRA).[5]

Disposal Decision Workflow

The following diagram outlines the logical workflow for the proper management and disposal of 3-(3-Bromo-4-methylphenoxy)propan-1-amine waste.

G A Waste Generation (3-(3-Bromo-4-methylphenoxy)propan-1-amine) B Is this a Halogenated Organic Compound? A->B C YES: Segregate as HALOGENATED WASTE B->C C-Br bond present J NO: Follow protocol for Non-Halogenated Waste B->J No C-Halogen bond D Select Compatible, Labeled Container 'HAZARDOUS WASTE' C->D E Accumulate in SAA (Keep container closed) D->E F Container >90% Full or >1 Year Old? E->F F->E No G Submit Pickup Request to EHS Department F->G Yes H EHS Manages Transport to Licensed Facility G->H I Final Disposal: High-Temperature Incineration H->I

Caption: Disposal workflow for 3-(3-Bromo-4-methylphenoxy)propan-1-amine.

References

  • Application Notes and Protocols for the Safe Storage and Handling of Bromin
  • What is bromine and what are the safe disposal and recycling methods?. Damage Restoration and Specialist Cleaning | Ideal Response.
  • 3-(3-bromo-4-methylphenoxy)propan-1-amine | 1854611-01-0. Sigma-Aldrich.
  • Bromine water - disposal. #1 Science Forum For Lab Technicians.
  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. EPA NEPID.
  • Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regul
  • Material Safety D
  • EPA HAZARDOUS WASTE CODES.
  • 3-(3-bromo-4-methylphenoxy)propan-1-amine. Sigma-Aldrich.
  • Guidelines: Handling and Disposal of Chemicals. Purdue Engineering.
  • Proper Disposal of Chloro(phenoxy)
  • 7.2 Organic Solvents. Environment, Health and Safety.
  • Hazardous Chemical Waste Management Guidelines. Columbia | Research.
  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University.
  • Guidelines for Solvent Waste Recycling and Disposal.
  • Hazardous & Regulated Waste Management Guide. Western Kentucky University.
  • Hazardous Waste. EHSO Manual 2025-2026.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(3-Bromo-4-methylphenoxy)propan-1-amine
Reactant of Route 2
Reactant of Route 2
3-(3-Bromo-4-methylphenoxy)propan-1-amine

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.